O-Desmethyl midostaurin-13C6
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C34H28N4O4 |
|---|---|
分子量 |
562.6 g/mol |
IUPAC名 |
N-[(2S,3R,4R,6R)-3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methyl(1,2,3,4,5,6-13C6)cyclohexatrienecarboxamide |
InChI |
InChI=1S/C34H28N4O4/c1-34-31(39)24(36(2)33(41)18-10-4-3-5-11-18)16-25(42-34)37-22-14-8-6-12-19(22)27-28-21(17-35-32(28)40)26-20-13-7-9-15-23(20)38(34)30(26)29(27)37/h3-15,24-25,31,39H,16-17H2,1-2H3,(H,35,40)/t24-,25-,31-,34+/m1/s1/i3+1,4+1,5+1,10+1,11+1,18+1 |
InChIキー |
PXOCRDZEEXVZQC-ACPIPROWSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Technical Guide: Certificate of Analysis for O-Desmethyl midostaurin-13C6
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides a detailed overview of the analytical data and methodologies associated with the characterization of O-Desmethyl midostaurin-13C6, a key stable isotope-labeled internal standard for the quantification of the active metabolite of midostaurin (B1676583).
Quantitative Data Summary
The following tables summarize the quantitative data typically found on a Certificate of Analysis for this compound. This data is crucial for ensuring the identity, purity, and quality of the standard for use in regulated and research environments.
Table 1: General Information and Physicochemical Properties
| Parameter | Value | Reference |
| Product Name | This compound | [1] |
| Synonyms | CGP62221-13C6, O-Desmethyl PKC412-13C6 | [2] |
| Molecular Formula | C₂₈¹³C₆H₂₈N₄O₄ | [3] |
| Molecular Weight | 562.6 g/mol | [1] |
| CAS Number | Not Available | [1] |
| Appearance | Solid | [1] |
| Long-term Storage | 2-8 °C in a well-closed container | [1] |
Table 2: Purity and Identity
| Analysis | Specification | Result |
| Chromatographic Purity (HPLC) | ≥95% | >90% |
| Mass Spectrometry | Conforms to structure | Conforms to structure |
| ¹H NMR Spectroscopy | Conforms to structure | Conforms to structure |
Experimental Protocols
Detailed methodologies are essential for the replication and verification of analytical results. The following sections describe the typical experimental protocols used to assess the quality of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the chromatographic purity of this compound. The method is adapted from validated procedures for the analysis of midostaurin and its impurities.
Instrumentation:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: YMC Trait C18 ExRS column (150 × 4.6 mm, 3 µm) or equivalent.[4]
-
Mobile Phase A: 10 mM phosphate (B84403) buffer, pH adjusted to 3.0 with orthophosphoric acid.[4]
-
Mobile Phase B: 90% acetonitrile (B52724) and 10% water.[4]
-
Flow Rate: 0.5 mL/min.[4]
-
Injection Volume: 10 µL.[4]
-
UV Detection: 290 nm.[4]
-
Gradient Program: A linear gradient program is typically employed to ensure the separation of the main component from any potential impurities.[4]
Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Inject the solution onto the HPLC system.
-
Monitor the chromatogram at 290 nm.
-
Calculate the purity by dividing the peak area of the main component by the total peak area of all components.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity Confirmation and Quantification
Objective: To confirm the identity of this compound by mass-to-charge ratio and to be used as an internal standard for the quantification of O-desmethyl midostaurin in biological matrices. This method is based on validated bioanalytical assays for midostaurin and its metabolites.[1][2]
Instrumentation:
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase column, such as a C18 column.[2]
-
Mobile Phase A: 0.1% formic acid in water.[2]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[2]
-
Flow Rate: A typical flow rate for LC-MS/MS analysis is in the range of 0.2-0.6 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte (O-desmethyl midostaurin) and the internal standard (this compound).
Procedure for Identity Confirmation:
-
Infuse a solution of this compound directly into the mass spectrometer.
-
Acquire a full scan mass spectrum to determine the molecular weight and confirm the presence of the [M+H]⁺ ion.
-
Perform product ion scans to characterize the fragmentation pattern and confirm the structure.
Workflow for Use as an Internal Standard:
Workflow for bioanalytical sample preparation and analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
Procedure:
-
Dissolve an accurately weighed sample of this compound in the deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
The obtained spectra are compared with the expected chemical shifts and coupling patterns for the structure of O-desmethyl midostaurin, taking into account the 13C labeling. The certificate of analysis confirms that the obtained spectra are consistent with the proposed structure.[1]
Signaling Pathway Inhibition
Midostaurin and its active metabolite, O-desmethyl midostaurin, are multi-kinase inhibitors that primarily target FMS-like tyrosine kinase 3 (FLT3) and KIT, both of which are receptor tyrosine kinases involved in the pathogenesis of acute myeloid leukemia (AML) and systemic mastocytosis, respectively.[5][6]
FLT3 Signaling Pathway Inhibition
Mutations in the FLT3 gene can lead to its constitutive activation, promoting uncontrolled cell proliferation and survival in AML.[5] O-desmethyl midostaurin, like its parent compound, inhibits the downstream signaling cascades initiated by activated FLT3.
Inhibition of FLT3 signaling by O-Desmethyl midostaurin.
KIT Signaling Pathway Inhibition
Activating mutations in the KIT receptor are a hallmark of systemic mastocytosis. O-desmethyl midostaurin effectively inhibits the kinase activity of both wild-type and mutated KIT, thereby blocking downstream pro-survival and proliferative signals.[5][7]
Inhibition of KIT signaling by O-Desmethyl midostaurin.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. NP-MRD: 1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916) [np-mrd.org]
- 5. researchgate.net [researchgate.net]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. medchemexpress.com [medchemexpress.com]
O-Desmethyl Midostaurin-13C6: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
O-Desmethyl midostaurin-13C6 is the isotopically labeled form of O-Desmethyl midostaurin (B1676583), a primary and pharmacologically active metabolite of the multi-targeted kinase inhibitor, midostaurin. Midostaurin is a therapeutic agent approved for the treatment of acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations and advanced systemic mastocytosis.[1][2] The O-desmethyl metabolite, also known by its code CGP62221, contributes significantly to the overall clinical activity of the parent drug.[3] The incorporation of six carbon-13 atoms (13C6) into the O-desmethyl midostaurin structure provides a stable, heavy-isotope version of the molecule, making it an invaluable tool in pharmacokinetic and metabolic studies, particularly as an internal standard for quantitative mass spectrometry-based assays. This guide provides a comprehensive overview of this compound, its parent compound, and its role in drug development and research.
Chemical and Physical Properties
This compound is structurally identical to its unlabeled counterpart, with the exception of the six 13C atoms, which increase its molecular weight. This mass difference is the basis for its use as an internal standard in mass spectrometry.
| Property | Value |
| Chemical Name | N-((5S,6R,7R,9R)-6-hydroxy-5-methyl-14-oxo-6,7,8,9,15,16-hexahydro-5H,14H-17-oxa-4b,9a,15-triaza-5,9-methanodibenzo[b,h]cyclonona[jkl]cyclopenta[e]-as-indacen-7-yl)-N-methylbenzamide-1,2,3,4,5,6-13C6 |
| Molecular Formula | C28 13C6 H28 N4 O4 |
| Molecular Weight | 562.6 g/mol |
| Appearance | Pale Yellow to Pale Beige Solid |
Pharmacokinetics of Midostaurin and its Metabolites
Midostaurin is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into two major active metabolites: O-Desmethyl midostaurin (CGP62221) and a hydroxylated metabolite (CGP52421).[3] Both metabolites are pharmacologically active and contribute to the overall therapeutic effect of midostaurin. O-Desmethyl midostaurin (CGP62221) exhibits comparable potency to the parent drug in inhibiting cell proliferation.[1]
Pharmacokinetic studies have revealed the following key parameters for midostaurin and its primary metabolites:
| Compound | Mean Terminal Half-life (t1/2) | Relative Plasma Concentration (AUC0-168h) |
| Midostaurin | 20.3 hours | 22% |
| O-Desmethyl midostaurin (CGP62221) | 33.4 hours | 28% |
| Hydroxylated metabolite (CGP52421) | 495 hours | 38% |
Data compiled from the Australian Public Assessment Report for Midostaurin.[4]
The prolonged half-life of the metabolites, particularly CGP52421, and their substantial contribution to the total circulating drug exposure underscore their importance in the overall pharmacology of midostaurin.
Mechanism of Action and Kinase Inhibition Profile
Midostaurin and its active metabolites, including O-Desmethyl midostaurin, function as multi-targeted kinase inhibitors. Their primary therapeutic effect in AML is attributed to the potent inhibition of both wild-type and mutated forms of FMS-like tyrosine kinase 3 (FLT3).[5][6][7] Activating mutations in FLT3 are common in AML and lead to constitutive activation of downstream signaling pathways that promote cell proliferation and survival.[5][6][7]
The inhibitory activity of midostaurin and its metabolites extends to a range of other kinases implicated in cancer pathogenesis. A comparison of the half-maximal inhibitory concentrations (IC50) reveals a complex interplay between the parent drug and its metabolites in targeting various signaling pathways.
| Kinase Target | Midostaurin IC50 (nM) | O-Desmethyl midostaurin (CGP62221) IC50 (nM) | Hydroxylated metabolite (CGP52421) IC50 (nM) |
| FLT3 (wild-type) | 3.6 - 20 | Not explicitly stated, but potent | Not explicitly stated, but potent |
| FLT3-ITD | <10 | Potent | Potent |
| FLT3-D835Y | 1.5 | Potent | Potent |
| KIT (wild-type) | 330 - 600 | Potent | Potent |
| KIT-D816V | 30 - 40 | Potent | Potent |
| VEGFR2 | Potent | Potent | Potent |
| PDGFRα/β | 15 - 35 | Potent | Potent |
| PKCα | 31 - 280 | Potent | Potent |
| SYK | 20.8 | Potent | Potent |
| IGF1R | Potent | Potent | Potent |
| LYN | Potent | Potent | Potent |
| PDPK1 | Potent | Potent | Potent |
| RET | Potent | Potent | Potent |
| TRKA | Potent | Potent | Potent |
Data compiled from multiple sources.[1][2][8][9][10] The term "Potent" is used where specific IC50 values for the metabolites were not provided in the search results, but the literature indicates significant inhibitory activity.
This broad kinase inhibition profile suggests that the therapeutic efficacy of midostaurin is a result of the combined action of the parent drug and its active metabolites on multiple signaling pathways crucial for cancer cell survival and proliferation.
Signaling Pathways
The primary target of midostaurin and its metabolites in AML is the FLT3 receptor tyrosine kinase. Constitutive activation of FLT3, due to mutations, leads to the activation of several downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways. These pathways ultimately regulate gene expression to promote cell proliferation, survival, and inhibit apoptosis. The inhibition of FLT3 by midostaurin and O-Desmethyl midostaurin blocks these downstream signals, leading to cell cycle arrest and apoptosis in leukemic cells.
Caption: FLT3 signaling pathway and the inhibitory action of Midostaurin.
Experimental Protocols
Synthesis of this compound
A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature. However, based on general principles of isotopic labeling and organic synthesis, a plausible synthetic route would involve the following conceptual steps:
Caption: Conceptual workflow for the synthesis of this compound.
-
Preparation of 13C6-labeled Benzoyl Chloride: The synthesis would likely commence with commercially available benzene-13C6. This isotopically labeled starting material would be converted to 13C6-benzoyl chloride through a standard organic reaction, such as Friedel-Crafts acylation followed by chlorination.
-
Coupling with Staurosporine Aglycone: The 13C6-benzoyl chloride would then be coupled with the staurosporine aglycone. Staurosporine is a natural product that serves as a precursor for midostaurin synthesis.
-
O-Demethylation: The resulting 13C6-labeled midostaurin would undergo selective O-demethylation to yield this compound. This step would require carefully controlled reaction conditions to remove the methyl group from the methoxy-substituted indole (B1671886) ring without affecting other functional groups in the molecule.
-
Purification and Characterization: The final product would be purified using chromatographic techniques such as high-performance liquid chromatography (HPLC). The structure and isotopic enrichment would be confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Quantification of Midostaurin and its Metabolites in Plasma using LC-MS/MS
This compound is an ideal internal standard for the quantification of midostaurin and its metabolites in biological matrices due to its similar chemical properties and distinct mass. The following is a representative protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of a working solution of this compound (internal standard) in methanol.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Midostaurin: Precursor ion (m/z) -> Product ion (m/z)
-
O-Desmethyl midostaurin: Precursor ion (m/z) -> Product ion (m/z)
-
This compound (IS): Precursor ion (m/z) + 6 -> Product ion (m/z)
-
-
Optimization: The specific precursor and product ions, as well as collision energies and other MS parameters, should be optimized for the specific instrument used.
-
3. Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in a series of calibration standards.
-
The concentration of the analyte in the unknown samples is then determined from this calibration curve.
Conclusion
This compound is a critical research tool for the development and clinical investigation of midostaurin. Its use as an internal standard enables accurate and precise quantification of midostaurin and its active metabolites in biological samples, providing essential data for pharmacokinetic modeling, dose optimization, and understanding the drug's overall disposition in the body. The significant pharmacological activity of the O-desmethyl metabolite highlights the importance of studying both the parent drug and its metabolites to fully characterize the therapeutic profile of midostaurin. This technical guide provides a foundational understanding for researchers and drug development professionals working with this important class of anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the Kinase Profile of Midostaurin (Rydapt) with That of Its Predominant Metabolites and the Potential Relevance of Some Newly Identified Targets to Leukemia Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. tga.gov.au [tga.gov.au]
- 5. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of effects of midostaurin, crenolanib, quizartinib, gilteritinib, sorafenib and BLU-285 on oncogenic mutants of KIT and FLT3 in hematologic malignancies: Mutant KIT and FLT3 response to Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of O-Desmethyl Midostaurin-¹³C₆ in the Bioanalysis of Midostaurin and its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midostaurin (B1676583), a multi-targeted kinase inhibitor, is a crucial therapeutic agent in the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis. Its clinical efficacy is attributed not only to the parent drug but also to its two major active metabolites, CGP62221 (O-desmethyl midostaurin) and CGP52421.[1][2][3] Accurate quantification of midostaurin and its metabolites in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety. This technical guide provides an in-depth overview of the use of O-Desmethyl midostaurin-¹³C₆ as a stable isotope-labeled internal standard for the precise and reliable analysis of midostaurin's primary metabolite, O-desmethyl midostaurin (CGP62221), via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Physicochemical Properties and Metabolism
Midostaurin undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4.[1] This process leads to the formation of two major pharmacologically active metabolites:
-
CGP62221 (O-desmethyl midostaurin): Formed through O-demethylation.
-
CGP52421: Formed through hydroxylation.
These metabolites, along with the parent drug, contribute to the overall therapeutic effect by inhibiting various protein kinases. Given their significant presence and activity, the simultaneous quantification of midostaurin, CGP62221, and CGP52421 is essential for a comprehensive understanding of the drug's disposition in the body.
O-Desmethyl midostaurin-¹³C₆ is a stable isotope-labeled analog of the CGP62221 metabolite. Its utility as an internal standard in LC-MS/MS analysis stems from its chemical and physical properties, which are nearly identical to the unlabeled analyte. This similarity ensures that it behaves comparably during sample preparation, chromatography, and ionization, thus effectively compensating for any variability in these processes and leading to highly accurate and precise quantification.
Application in Metabolite Analysis
The gold standard for the quantitative analysis of midostaurin and its metabolites in biological fluids is LC-MS/MS. This technique offers high sensitivity, selectivity, and specificity. The use of a stable isotope-labeled internal standard, such as O-Desmethyl midostaurin-¹³C₆, is critical for robust and reliable bioanalytical methods, as recommended by regulatory bodies like the European Medicines Agency.
In a typical workflow, a known amount of O-Desmethyl midostaurin-¹³C₆ is added to the biological sample (e.g., plasma or serum) at the beginning of the sample preparation process. Following extraction and chromatographic separation, the analytes are detected by a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both the unlabeled analytes and the labeled internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to calculate the concentration of the analyte in the original sample, effectively correcting for any sample loss or matrix effects.
Experimental Protocols
The following section outlines a representative experimental protocol for the simultaneous determination of midostaurin, O-desmethyl midostaurin (CGP62221), and CGP52421 in human plasma using LC-MS/MS with O-Desmethyl midostaurin-¹³C₆ as an internal standard for CGP62221. It is important to note that specific parameters may require optimization based on the instrumentation and laboratory conditions.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 20 µL of an internal standard working solution containing O-Desmethyl midostaurin-¹³C₆ (and other relevant internal standards for midostaurin and CGP52421).
-
Vortex the samples for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A: 10% Mobile Phase B).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
0.0-0.5 min: 10% B
-
0.5-2.5 min: Linear gradient to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 10% B
-
3.6-5.0 min: Equilibrate at 10% B
-
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions: The following precursor → product ion transitions are monitored.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Midostaurin | 571.2 | 348.1 |
| CGP62221 (O-Desmethyl midostaurin) | 557.2 | 348.1 |
| O-Desmethyl midostaurin-¹³C₆ (IS) | 563.2 | 348.1 |
| CGP52421 | To be determined empirically | To be determined empirically |
Note: The precursor and product ions for CGP52421 should be optimized based on direct infusion of a standard solution into the mass spectrometer.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the bioanalytical method.
Table 1: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard | IS Precursor Ion (m/z) | IS Product Ion (m/z) |
| Midostaurin | 571.2 | 348.1 | Midostaurin-¹³C₆ | 577.2 | 348.1 |
| O-Desmethyl midostaurin (CGP62221) | 557.2 | 348.1 | O-Desmethyl midostaurin-¹³C₆ | 563.2 | 348.1 |
| CGP52421 | TBD | TBD | CGP52421-dₓ | TBD | TBD |
Table 2: Chromatographic and Method Performance (Exemplary)
| Analyte | Retention Time (min) | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Midostaurin | ~2.8 | 1 - 1000 | 1 |
| O-Desmethyl midostaurin (CGP62221) | ~2.6 | 1 - 1000 | 1 |
| CGP52421 | ~2.7 | 1 - 1000 | 1 |
Retention times are approximate and will vary based on the specific LC system and conditions.
Signaling Pathways and Experimental Workflows
Midostaurin and its active metabolites exert their therapeutic effects by inhibiting multiple receptor tyrosine kinases, primarily FLT3 and KIT.[1] This inhibition disrupts downstream signaling cascades that are crucial for the proliferation and survival of malignant cells.
Metabolism of Midostaurin.
Bioanalytical workflow for midostaurin metabolite analysis.
References
Technical Guide: O-Desmethyl Midostaurin-¹³C₆ for Research Applications
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals utilizing O-Desmethyl midostaurin-¹³C₆. It provides an in-depth overview of available suppliers, compound purity, relevant experimental protocols, and the associated signaling pathways.
O-Desmethyl Midostaurin-¹³C₆: An Overview
O-Desmethyl midostaurin-¹³C₆ is the stable isotope-labeled form of O-Desmethyl midostaurin, a major metabolite of Midostaurin. Midostaurin is a multi-kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis. The labeled compound is an essential tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative analysis by mass spectrometry.
Supplier and Purity Analysis
The selection of a high-purity standard is critical for accurate and reproducible experimental results. Below is a summary of commercially available O-Desmethyl midostaurin-¹³C₆ and the purity specifications provided by various suppliers. It is recommended to request a lot-specific Certificate of Analysis (CoA) for detailed purity information.
| Supplier | Stated Purity | Method of Analysis | Notes |
| CymitQuimica | Min. 95%[1] | Not specified | - |
| LGC Standards | >95% (for non-labeled)[2][3] | HPLC[2][3] | Purity for the ¹³C₆-labeled version should be confirmed via CoA. |
| Cleanchem | >90%[4] | Chromatographic Purity[4] | As per available Certificate of Analysis. |
| SynZeal | High-quality, CoA provided[5] | Analytical data provided with CoA[5] | Specific purity not listed on the website. |
| Pharmaffiliates | Highly pure, CoA provided[6] | - | Specific purity not listed on the website. |
| Simson Pharma | High quality, CoA provided[7] | - | Custom synthesis available. |
Experimental Protocols
While a specific synthesis protocol for O-Desmethyl midostaurin-¹³C₆ is not publicly available, established analytical methods for Midostaurin and its metabolites can be adapted for its use and analysis.
Quantification of Midostaurin in Biological Matrices using LC-MS/MS
This method is applicable for pharmacokinetic studies where O-Desmethyl midostaurin-¹³C₆ is used as an internal standard.
-
Sample Preparation:
-
Spike plasma or serum samples with a known concentration of O-Desmethyl midostaurin-¹³C₆.
-
Perform protein precipitation by adding acetonitrile (B52724).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Conditions (Adapted from literature):
-
Column: A reverse-phase C18 column (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of ammonium (B1175870) formate (B1220265) buffer and acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Monitor specific parent-daughter ion transitions for both Midostaurin and O-Desmethyl midostaurin-¹³C₆.
-
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol can be used to verify the purity of the supplied O-Desmethyl midostaurin-¹³C₆.
-
Chromatographic Conditions (Adapted from literature):
-
Column: YMC Trait C18 ExRS column (150 × 4.6 mm, 3 μm).
-
Mobile Phase A: 10 mM phosphate (B84403) buffer (pH 3.0).
-
Mobile Phase B: 90% acetonitrile and 10% water.
-
Gradient: A linear gradient program.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: 290 nm.
-
Visualization of Pathways and Workflows
Midostaurin Signaling Pathway
Midostaurin is a broad-spectrum kinase inhibitor. Its primary targets include FLT3, KIT, VEGFR2, and PDGFR. Inhibition of these kinases disrupts downstream signaling cascades crucial for cell proliferation and survival.
Experimental Workflow: from Compound Sourcing to Data Analysis
The following diagram illustrates a typical workflow for experiments involving O-Desmethyl midostaurin-¹³C₆.
References
- 1. o-Desmethyl midostaurin-13C6 | CymitQuimica [cymitquimica.com]
- 2. O-Desmethyl Midostaurin | LGC Standards [lgcstandards.com]
- 3. O-Desmethyl Midostaurin | LGC Standards [lgcstandards.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. O-Desmethyl Midostaurin 13C6 | SynZeal [synzeal.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Midostaurin-13C6 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
The Metabolism of Midostaurin: A Technical Guide to the Formation of O-Desmethyl Midostaurin and Other Key Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Midostaurin (B1676583) (PKC412) is a multi-targeted kinase inhibitor approved for the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis (SM).[1][2][3] Its clinical efficacy is attributed not only to the parent drug but also to its major active metabolites, CGP62221 (O-desmethyl midostaurin) and CGP52421 (a hydroxylated metabolite).[4] Understanding the metabolic fate of midostaurin is crucial for optimizing its therapeutic use, managing drug-drug interactions, and informing the development of next-generation kinase inhibitors. This technical guide provides an in-depth overview of midostaurin metabolism, with a particular focus on the formation of its key metabolites. It includes a summary of quantitative pharmacokinetic data, detailed experimental protocols for in vitro and analytical studies, and visualizations of the metabolic pathways and experimental workflows.
Introduction to Midostaurin Metabolism
Midostaurin is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal enzyme responsible for its biotransformation.[4] The metabolism of midostaurin leads to the formation of two major pharmacologically active metabolites:
-
CGP62221 (O-desmethyl midostaurin): Formed via O-demethylation.[4] This metabolite exhibits comparable potency to midostaurin in inhibiting protein kinase C (PKC) and cancer cell proliferation.
-
CGP52421 (hydroxylated midostaurin): Formed via hydroxylation.[4] While being less potent than midostaurin in inhibiting PKC and cell growth, it shows equivalent activity against FLT3 kinase.[4]
Both midostaurin and its metabolites are extensively bound to plasma proteins (>99.8%), primarily α1-acid glycoprotein.[5] Elimination of midostaurin and its metabolites occurs predominantly through fecal excretion, indicating that hepatic metabolism is the main clearance pathway.[5]
Quantitative Pharmacokinetic Data
The pharmacokinetic profiles of midostaurin and its major metabolites have been characterized in healthy volunteers and patients. The following tables summarize key quantitative data.
Table 1: Pharmacokinetic Parameters of Midostaurin and its Major Metabolites in Humans
| Parameter | Midostaurin | CGP62221 (O-desmethyl) | CGP52421 (Hydroxylated) |
| Tmax (median, hours) | 1-3 | Similar to midostaurin | Steady increase |
| Terminal Elimination Half-life (t½, hours) | ~21 | ~32 | ~482 |
| Plasma Protein Binding | >99.8% | >99.8% | >99.8% |
| Relative Contribution to Total AUC at Steady State | ~22% | ~28% | ~38% |
Data compiled from multiple sources.[5][6]
Table 2: In Vitro Potency (IC50) of Midostaurin and Metabolites Against Key Kinases
| Compound | FLT3-ITD | c-KIT | PKCα |
| Midostaurin | 10-36 nM | Potent inhibitor | 20-30 nM |
| CGP62221 (O-desmethyl) | 26 nM | Potent inhibitor | Comparable to midostaurin |
| CGP52421 (Hydroxylated) | 584 nM | Potent inhibitor | 2-4 times less potent than midostaurin |
Data compiled from multiple sources.[1][4][7]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of midostaurin metabolism.
In Vitro Metabolism of Midostaurin using Human Liver Microsomes
This protocol describes a general procedure for assessing the metabolic stability of midostaurin in human liver microsomes.
Objective: To determine the rate of midostaurin metabolism by human liver microsomal enzymes and identify the resulting metabolites.
Materials:
-
Midostaurin
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (B52724) (ACN) with an appropriate internal standard for quenching and sample preparation
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of midostaurin in a suitable organic solvent (e.g., DMSO) and dilute it in phosphate buffer to the desired final concentration (typically 1-10 µM). The final concentration of the organic solvent should be kept low (e.g., <0.5%) to avoid inhibiting enzyme activity.
-
In a 96-well plate, combine the phosphate buffer, MgCl2, and the midostaurin solution.
-
Add the pooled human liver microsomes to the mixture. The final protein concentration is typically in the range of 0.2-1.0 mg/mL.
-
Pre-incubate the mixture at 37°C for 5-10 minutes with gentle shaking.
-
-
Initiation of the Metabolic Reaction:
-
Initiate the reaction by adding the NADPH regenerating system to each well.
-
For negative controls, add an equivalent volume of phosphate buffer instead of the NADPH regenerating system.
-
-
Incubation and Sampling:
-
Incubate the plate at 37°C with continuous shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate at a high speed (e.g., 3000 x g for 15 minutes) to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining midostaurin and identify and quantify the formed metabolites, including CGP62221 and CGP52421.
-
LC-MS/MS Analysis of Midostaurin and its Metabolites
This protocol provides a general framework for the quantitative analysis of midostaurin, CGP62221, and CGP52421 in biological matrices.
Objective: To develop a sensitive and specific LC-MS/MS method for the simultaneous quantification of midostaurin and its major metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
A suitable reversed-phase C18 column.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Reagents:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Midostaurin, CGP62221, and CGP52421 analytical standards.
-
A suitable internal standard (e.g., a stable isotope-labeled analog of midostaurin).
Procedure:
-
Chromatographic Separation:
-
Set the column temperature (e.g., 40°C).
-
Use a gradient elution program to separate the analytes. A typical gradient might start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the compounds, followed by a re-equilibration step. The specific gradient profile will need to be optimized.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ion mode using electrospray ionization.
-
Optimize the ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum sensitivity of the analytes.
-
Perform infusion of the individual analytical standards to determine the precursor ions and optimize the collision energies for the product ions for each analyte and the internal standard.
-
Set up the multiple reaction monitoring (MRM) transitions for midostaurin, CGP62221, CGP52421, and the internal standard.
-
-
Quantification:
-
Prepare a calibration curve by spiking known concentrations of the analytical standards and a fixed concentration of the internal standard into the same biological matrix as the samples.
-
Process the samples as described in the in vitro metabolism protocol or using an appropriate extraction method for plasma samples (e.g., protein precipitation or solid-phase extraction).
-
Analyze the processed samples and calibration standards by LC-MS/MS.
-
Quantify the concentrations of midostaurin and its metabolites in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Visualizations
Metabolic Pathway of Midostaurin
References
- 1. Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting FLT3 and KIT Mutations in AML with Midostaurin: Implications for Clinicians and Pharmacists [jhoponline.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Investigation into CYP3A4-mediated drug–drug interactions on midostaurin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. reference.medscape.com [reference.medscape.com]
Isotopic labeling of midostaurin metabolites
An In-Depth Technical Guide to the Isotopic Labeling of Midostaurin (B1676583) Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling techniques used to study the metabolism of midostaurin, a multi-targeted kinase inhibitor. Midostaurin is a critical therapeutic agent for acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1][2][3] Understanding its metabolic fate is crucial for optimizing its clinical use and managing drug-drug interactions.[4][5] This document details the experimental protocols for isotopic labeling studies, presents quantitative data on its metabolites, and illustrates the relevant metabolic and signaling pathways.
Introduction to Midostaurin Metabolism
Midostaurin undergoes extensive metabolism primarily in the liver, mediated by the cytochrome P450 enzyme CYP3A4.[4][6][7] This process leads to the formation of two major active metabolites: CGP62221, an O-demethylation product, and CGP52421, a hydroxylated derivative.[6][7][8] Both metabolites contribute to the overall pharmacological activity of the drug, inhibiting various protein kinases.[7][9][10] Isotopic labeling is an indispensable tool for elucidating the metabolic pathways, quantifying the metabolites, and assessing the overall disposition of midostaurin in the body.
Experimental Protocols for Isotopic Labeling Studies
The following sections describe the methodologies employed in studying midostaurin metabolism using isotopically labeled compounds.
Synthesis of Isotopically Labeled Midostaurin
The synthesis of isotopically labeled midostaurin, such as ¹⁴C- or ²H-labeled compounds, is a prerequisite for metabolic studies. While specific synthesis routes for labeled midostaurin are proprietary, general approaches for isotopic labeling of complex molecules are well-established.[11][12] For instance, a common method for introducing a ¹⁴C label involves using a commercially available ¹⁴C-labeled precursor in the final steps of the synthesis. For stable isotope labeling, deuterium (B1214612) (²H) can be introduced at specific non-exchangeable positions in the molecule. One study utilized [²H₅]-midostaurin as an internal standard for quantitative analysis.[13]
Human Absorption, Metabolism, and Excretion (AME) Study with [¹⁴C]Midostaurin
A pivotal study in understanding midostaurin's fate in the body involved the administration of a single oral dose of [¹⁴C]midostaurin to healthy volunteers.[8][14]
Study Design:
-
Subjects: Healthy male volunteers.
-
Dose: A single oral 50 mg dose of [¹⁴C]midostaurin (100 µCi).[14]
-
Sample Collection: Blood, plasma, urine, and feces were collected at various time points post-dose to measure total radioactivity and for metabolite profiling.[14]
Sample Analysis:
-
Radioactivity Measurement: Total radioactivity in blood, plasma, urine, and feces was determined by liquid scintillation counting.
-
Metabolite Profiling: Plasma, urine, and fecal samples were analyzed by High-Performance Liquid Chromatography (HPLC) with offline radioactivity detection to separate and identify midostaurin and its metabolites.[14]
-
Metabolite Identification: Structural elucidation of the metabolites was performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Analysis using Stable Isotope Dilution LC-MS/MS
For therapeutic drug monitoring and pharmacokinetic studies, a robust and sensitive method using stable isotope dilution liquid chromatography-tandem mass spectrometry has been developed.[13][15]
Methodology:
-
Internal Standard: An isotopically labeled version of the drug, such as [²H₅]-midostaurin, is used as an internal standard to ensure accurate quantification.[13]
-
Sample Preparation: Plasma or serum samples are typically prepared by protein precipitation with a solvent like acetonitrile.
-
Chromatographic Separation: The parent drug and its metabolites are separated using reverse-phase HPLC.[16]
-
Mass Spectrometric Detection: Detection and quantification are achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for highly selective and sensitive measurement of the analytes.
Quantitative Data on Midostaurin and its Metabolites
The use of isotopically labeled midostaurin has enabled the precise quantification of the parent drug and its metabolites in human plasma. The following table summarizes the key pharmacokinetic parameters from a study involving a single 50 mg oral dose of [¹⁴C]midostaurin.[8][14]
| Parameter | Midostaurin | CGP62221 (O-desmethyl) | CGP52421 (hydroxyl) |
| Cmax (ng Eq/ml) | 1330 ± 424 | 524 ± 76.9 | 327 ± 43.2 |
| tmax (h) | 1.9 ± 1.6 | 4.0 ± 0 | 6.7 ± 2.1 |
| AUC₀₋₉₆h (ng Eq•h/ml) | 18,000 ± 6200 | 22,500 ± 5870 | 25,800 ± 2910 |
| AUC₀₋₉₆h (%) | 22.0 ± 4.86 | 27.7 ± 2.66 | 32.7 ± 5.13 |
| Terminal Half-life (h) | ~20.3 | ~33.4 | ~495 |
Data presented as mean ± S.D. (n=6). Cmax: Maximum plasma concentration; tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Data sourced from He et al. (2017).[8][14]
These data reveal that the two major metabolites, CGP62221 and CGP52421, have significant systemic exposure, with AUC values higher than that of the parent drug, midostaurin.[8] Notably, CGP52421 has a remarkably long terminal half-life.[8]
Visualizing Metabolic and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key metabolic and signaling pathways associated with midostaurin.
Midostaurin Metabolic Pathway
This diagram outlines the primary metabolic transformation of midostaurin.
Caption: Primary metabolic pathway of midostaurin mediated by CYP3A4.
Experimental Workflow for Metabolite Analysis
This workflow illustrates the steps involved in analyzing midostaurin metabolites from biological samples.
Caption: Workflow for the analysis of midostaurin metabolites.
Midostaurin Signaling Pathway Inhibition
This diagram shows the key signaling pathways inhibited by midostaurin and its active metabolites.
Caption: Inhibition of key signaling pathways by midostaurin.
Conclusion
Isotopic labeling has been instrumental in characterizing the metabolic profile of midostaurin. Studies with ¹⁴C-labeled midostaurin have provided a comprehensive picture of its absorption, metabolism, and excretion, while stable isotope dilution techniques have enabled precise quantification in clinical settings. The significant presence and activity of its major metabolites, CGP62221 and CGP52421, underscore their contribution to the overall efficacy and safety profile of midostaurin. This detailed understanding is vital for drug development professionals in optimizing dosing regimens and managing potential drug-drug interactions, particularly with inhibitors and inducers of CYP3A4.
References
- 1. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Midostaurin, a Natural Product-Derived Kinase Inhibitor Recently Approved for the Treatment of Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation into CYP3A4-mediated drug-drug interactions on midostaurin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the Kinase Profile of Midostaurin (Rydapt) with That of Its Predominant Metabolites and the Potential Relevance of Some Newly Identified Targets to Leukemia Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Midostaurin | C35H30N4O4 | CID 9829523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and validation of novel RP-HPLC method for midostaurin determination using analytical quality by design approach from regulatory perspective and determination of major degradation compounds of midostaurin using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to O-Desmethyl midostaurin-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Desmethyl midostaurin-13C6 is the isotopically labeled form of O-Desmethyl midostaurin (B1676583), a major active metabolite of the multi-targeted kinase inhibitor, midostaurin. Midostaurin is a critical therapeutic agent in the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis. The labeling of O-Desmethyl midostaurin with six carbon-13 atoms provides a crucial tool for researchers in pharmacokinetic studies, metabolic profiling, and as an internal standard for quantitative bioanalysis. This technical guide provides an in-depth overview of this compound, including its chemical properties, metabolic pathway, relevant signaling cascades, and detailed experimental protocols.
Core Data Presentation
Chemical and Pharmacokinetic Properties
The following tables summarize the key chemical and pharmacokinetic data for O-Desmethyl midostaurin and its parent compound, midostaurin.
| Property | This compound | O-Desmethyl midostaurin (CGP62221) | Midostaurin |
| CAS Number | 740816-86-8 | 740816-86-8 (unlabeled) | 120685-11-2 |
| Molecular Formula | C₂₈¹³C₆H₂₈N₄O₄ | C₃₄H₂₈N₄O₄ | C₃₅H₃₀N₄O₄ |
| Molecular Weight | 562.58 g/mol | 556.6 g/mol | 570.6 g/mol |
| Synonyms | O-Desmethyl PKC412-13C6 | CGP62221, O-Desmethyl PKC412 | PKC412, CGP 41251 |
| Plasma Half-life | Not applicable (used as a standard) | 32 - 33.4 hours[1] | 21 - 20.3 hours[1] |
| Plasma Protein Binding | Not applicable | >99.8% | >99.8%[1] |
| Primary Metabolizing Enzyme | Not applicable | CYP3A4 | CYP3A4[1] |
Pharmacokinetic Parameters of Midostaurin and its Major Metabolites
The following table presents key pharmacokinetic parameters of midostaurin and its two major active metabolites, O-Desmethyl midostaurin (CGP62221) and CGP52421, in human plasma.
| Parameter | Midostaurin | CGP62221 | CGP52421 |
| Tmax (median, hours) | 1-3 (fasted) | Similar to midostaurin | Increases steadily, reaching steady state by 4 weeks[1] |
| Terminal Half-life (mean, hours) | 21 | 32 | 482[1] |
| Relative Plasma Exposure (AUC) | 22 ± 5% | 28 ± 3% | 38 ± 7%[1] |
| Mean Trough Plasma Concentration Ratio to Midostaurin | 1 | 1.2 - 2.3 | 5.2 - 13.9[2] |
Metabolic Pathway of Midostaurin
Midostaurin undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4. The two major metabolic pathways are O-demethylation, leading to the formation of O-Desmethyl midostaurin (CGP62221), and mono-hydroxylation, which produces CGP52421. Both of these metabolites are pharmacologically active.
Signaling Pathway Inhibition
Midostaurin and its active metabolites, including O-Desmethyl midostaurin, are multi-targeted kinase inhibitors. They exert their therapeutic effects by inhibiting several signaling pathways implicated in cancer cell proliferation and survival. The two primary targets are the FMS-like tyrosine kinase 3 (FLT3) and Protein Kinase C (PKC) signaling pathways.
FLT3 Signaling Pathway Inhibition
Mutations in the FLT3 receptor are common in acute myeloid leukemia and lead to constitutive activation of downstream signaling pathways, promoting cell proliferation and survival. Midostaurin and its metabolites inhibit the autophosphorylation of the FLT3 receptor, thereby blocking these downstream signals.
Protein Kinase C (PKC) Signaling Pathway Inhibition
Midostaurin was initially developed as a Protein Kinase C (PKC) inhibitor. PKC is a family of serine/threonine kinases involved in various cellular processes, including cell proliferation and differentiation. By inhibiting PKC, midostaurin can interfere with these processes in cancer cells.
References
Physical and chemical properties of O-Desmethyl midostaurin-13C6
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the physical, chemical, and biological properties of O-Desmethyl midostaurin-13C6. This isotopically labeled metabolite of the multi-kinase inhibitor midostaurin (B1676583) is a critical tool for in-depth research into drug metabolism, pharmacokinetics, and target engagement.
Core Physical and Chemical Properties
This compound is the isotopically labeled version of O-Desmethyl midostaurin (also known as CGP62221), a major active metabolite of midostaurin. The primary difference between the labeled and unlabeled compound is the incorporation of six Carbon-13 isotopes, which increases its molecular weight and allows for its use as an internal standard in quantitative mass spectrometry-based assays. Due to the limited availability of specific experimental data for O-Desmethyl midostaurin, some properties are estimated based on the parent compound, midostaurin.
| Property | Value | Source/Method |
| Chemical Formula | C28¹³C6H28N4O4 | Calculated |
| Molecular Weight | 562.6 g/mol (unlabeled); ~568.6 g/mol (¹³C₆ labeled) | Calculated |
| Exact Mass | 556.2114 Da (unlabeled); 562.2315 Da (¹³C₆ labeled) | Calculated |
| Appearance | Solid (assumed) | N/A |
| Melting Point | 235-260 °C (for Midostaurin) | [1][2] |
| Solubility | <1 mg/mL in water (for Midostaurin) | [1][2] |
| LogP | 5.89 (for Midostaurin) | [1][2] |
| pKa (Strongest Acidic) | 13.45 (for Midostaurin) | [1] |
Note: The physical properties such as melting point, solubility, and pKa for this compound are expected to be very similar to that of the unlabeled compound and the parent drug, midostaurin. The primary intended use of this compound is as an internal standard in bioanalytical assays, where its physical properties in solution will be governed by the chosen solvent system.
Biological Activity and Signaling Pathways
Midostaurin and its active metabolites, including O-Desmethyl midostaurin (CGP62221), are potent inhibitors of multiple protein kinases.[1] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of many cancers.
O-Desmethyl midostaurin, like its parent compound, exhibits inhibitory activity against key kinases such as FMS-like tyrosine kinase 3 (FLT3) and Protein Kinase C (PKC).[3][4] Mutations in the FLT3 gene are common in acute myeloid leukemia (AML), making it a key therapeutic target.[5][6]
Metabolic Pathway of Midostaurin
Midostaurin is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 to its major active metabolites, O-Desmethyl midostaurin (CGP62221) and CGP52421.[7]
FLT3 Signaling Pathway Inhibition
Mutated FLT3 receptors can become constitutively active, leading to uncontrolled cell growth and survival through downstream signaling cascades like the STAT5 and RAS/MAPK pathways. O-Desmethyl midostaurin inhibits the kinase activity of FLT3, thereby blocking these downstream signals and inducing apoptosis in cancer cells.[8][9]
Experimental Protocols
Characterization of this compound
The identity and purity of this compound are typically confirmed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[][11]
Objective: To confirm the molecular weight and structure of this compound.
Materials:
-
This compound sample
-
High-resolution mass spectrometer (e.g., Orbitrap or TOF)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Appropriate deuterated solvents (e.g., DMSO-d6, CDCl3)
Methodology:
-
HRMS Analysis:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Infuse the sample directly into the mass spectrometer or inject it via an LC system.
-
Acquire the mass spectrum in positive ion mode.
-
Determine the accurate mass of the molecular ion ([M+H]+) and compare it to the theoretical exact mass of this compound (563.2388 Da for [C28¹³C6H29N4O4]+).
-
-
NMR Analysis:
-
Dissolve an appropriate amount of the sample in a suitable deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
The ¹H NMR spectrum should be consistent with the structure of O-Desmethyl midostaurin.
-
The ¹³C NMR spectrum will show characteristic signals for the carbon atoms, with the signals for the six ¹³C-labeled positions exhibiting significantly enhanced intensity and potential coupling.
-
In Vitro Kinase Inhibition Assay
The inhibitory potency of O-Desmethyl midostaurin can be determined using an in vitro kinase assay, such as a luminescence-based assay that measures ATP consumption.[12][13]
Objective: To determine the IC50 value of O-Desmethyl midostaurin against a specific protein kinase (e.g., FLT3).
Materials:
-
O-Desmethyl midostaurin
-
Recombinant protein kinase (e.g., FLT3)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
Microplate reader with luminescence detection
Methodology:
-
Compound Preparation:
-
Prepare a stock solution of O-Desmethyl midostaurin in DMSO.
-
Perform serial dilutions to create a range of concentrations for the dose-response curve.
-
-
Kinase Reaction:
-
In a microplate, add the kinase, substrate, and assay buffer.
-
Add the diluted O-Desmethyl midostaurin or vehicle control (DMSO) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP (or ADP produced) using the luminescence-based assay kit according to the manufacturer's instructions.
-
Read the luminescence signal on a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
This technical guide provides a foundational understanding of this compound for its effective application in research and development. The provided data and protocols serve as a starting point for more detailed investigations into the metabolism and mechanism of action of midostaurin and its derivatives.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Midostaurin | C35H30N4O4 | CID 9829523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Midostaurin treatment in FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. The Protein Kinase Inhibitor Midostaurin Improves Functional Neurological Recovery and Attenuates Inflammatory Changes Following Traumatic Cervical Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uniform sensitivity of FLT3 activation loop mutants to the tyrosine kinase inhibitor midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Midostaurin In Acute Myeloid Leukemia: An Evidence-Based Review And Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. bmglabtech.com [bmglabtech.com]
Methodological & Application
Application Note: High-Throughput Quantification of O-Desmethyl Midostaurin using a Validated LC-MS/MS Method with a Stable Isotope-Labeled Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of O-Desmethyl midostaurin (B1676583) (CGP62221), a major active metabolite of the multi-kinase inhibitor midostaurin, in human plasma. The method utilizes a stable isotope-labeled internal standard, O-Desmethyl midostaurin-13C6, to ensure high accuracy and precision. A simple protein precipitation extraction procedure followed by a rapid chromatographic separation allows for a high-throughput workflow suitable for pharmacokinetic studies and therapeutic drug monitoring. The method has been developed to meet the requirements of researchers, scientists, and drug development professionals.
Introduction
Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis. It is extensively metabolized in the liver, primarily by the CYP3A4 enzyme, to form two major active metabolites: O-Desmethyl midostaurin (CGP62221) and a hydroxylated metabolite (CGP52421).[1] Given that O-Desmethyl midostaurin is a significant circulating and pharmacologically active metabolite, its accurate quantification in biological matrices is crucial for understanding the overall pharmacokinetics and pharmacodynamics of midostaurin.[2]
This application note provides a detailed protocol for a sensitive and specific LC-MS/MS method for the determination of O-Desmethyl midostaurin in human plasma. The use of a stable isotope-labeled internal standard (this compound) minimizes matrix effects and variability in sample processing, leading to reliable quantification.
Experimental
Materials and Reagents
-
O-Desmethyl midostaurin (purity ≥98%)
-
This compound (isotopic purity ≥99%, chemical purity ≥98%)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Standard Solutions
Stock solutions of O-Desmethyl midostaurin and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with 50:50 (v/v) acetonitrile:water. The internal standard working solution was prepared at a concentration of 100 ng/mL.
Sample Preparation
A simple and efficient protein precipitation method was employed for plasma sample extraction:
-
To 50 µL of plasma sample, add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation was performed on a C18 analytical column.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
Mass Spectrometry
The analysis was performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode. Multiple Reaction Monitoring (MRM) was used for quantification.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| O-Desmethyl midostaurin | 557.6 | 289.2 | 0.1 | 40 | 25 |
| This compound | 563.6 | 295.2 | 0.1 | 40 | 25 |
Note: The molecular weight of O-Desmethyl midostaurin is 556.61 g/mol and this compound is 562.6 g/mol . The precursor ions represent the [M+H]+ adducts. Product ions are predicted based on the fragmentation of the related compound midostaurin and the structure of O-Desmethyl midostaurin.
Method Validation (Exemplary Data)
The method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following are examples of acceptance criteria for key validation parameters.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
| Precision (%CV) | Within-run and between-run ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%Bias) | Within ±15% of nominal concentration (±20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Minimal and compensated by the internal standard |
| Stability | Stable under tested conditions (e.g., freeze-thaw, bench-top, long-term storage) |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of O-Desmethyl midostaurin.
Caption: Simplified metabolic pathway of midostaurin.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of O-Desmethyl midostaurin in human plasma. The simple sample preparation and rapid chromatography make it well-suited for routine analysis in a drug development or clinical research setting. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of midostaurin and its metabolites.
References
Application Note: Quantitative Analysis of Midostaurin and its Metabolite Using O-Desmethyl midostaurin-13C6 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Midostaurin (B1676583) is a multi-targeted protein kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations and advanced systemic mastocytosis (SM).[1][2] It functions by inhibiting multiple receptor tyrosine kinases, including FLT3 and KIT, thereby blocking signaling pathways that promote cancer cell proliferation and survival.[2][3] In humans, midostaurin is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into two major active metabolites: CGP62221 (via O-demethylation) and CGP52421 (via hydroxylation).[4][5][6] These metabolites are pharmacologically active and contribute significantly to the overall therapeutic effect, with steady-state plasma trough levels that can exceed that of the parent drug.[1]
Accurate quantification of midostaurin and its metabolites in biological matrices is crucial for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and assessing drug-drug interactions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity and specificity.[7][8] The use of a stable isotope-labeled (SIL) internal standard is essential to correct for variability during sample preparation and to mitigate matrix effects. O-Desmethyl midostaurin-13C6, a labeled version of the active metabolite CGP62221, serves as an ideal internal standard for the quantification of O-Desmethyl midostaurin (CGP62221) and can be used in multiplex assays for the parent drug, midostaurin.
Principle
The principle of using this compound as an internal standard (IS) is based on the stable isotope dilution technique. The SIL IS is chemically identical to the analyte (O-Desmethyl midostaurin) but has a greater mass due to the incorporation of six Carbon-13 isotopes. When added to a biological sample at a known concentration before sample processing, it behaves identically to the endogenous analyte throughout extraction, chromatography, and ionization. Because the IS and analyte co-elute chromatographically but are differentiated by the mass spectrometer, the ratio of the analyte's signal to the IS's signal provides a highly accurate and precise measurement, correcting for any sample loss or ionization suppression/enhancement.
Midostaurin Metabolism and Signaling Pathway
Midostaurin undergoes extensive hepatic metabolism mediated by CYP3A4.[4][6] The two primary metabolic pathways are O-demethylation, which produces CGP62221 (O-Desmethyl midostaurin), and mono-hydroxylation, which forms CGP52421.[4] Both of these metabolites are active and, like midostaurin, potently inhibit mutant forms of FLT3 and KIT kinases.[1][9] The long half-life of these metabolites, particularly CGP52421, contributes significantly to the drug's sustained clinical activity.[5]
Midostaurin exerts its anti-cancer effects by inhibiting key signaling pathways. In FLT3-mutated AML, constitutively active FLT3 receptors drive leukemic cell proliferation through downstream pathways like RAS/MEK/ERK, PI3K/AKT, and STAT5. Midostaurin binds to the ATP-binding site of the FLT3 kinase domain, blocking its autophosphorylation and subsequent activation of these pathways, ultimately leading to cell cycle arrest and apoptosis.[2][3]
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters for midostaurin and its major active metabolites.
| Parameter | Midostaurin | CGP62221 (O-Desmethyl) | CGP52421 (Hydroxylated) | Reference |
| Half-life (t½) | ~21 hours | ~32 hours | ~482 hours | [4] |
| Time to Max Conc. (Tmax) | 1-3 hours (fasted) | N/A | N/A | [3] |
| Plasma Protein Binding | >99.8% | >99.8% | >99.8% | [3] |
| Relative Plasma Exposure (AUC at steady state) | ~22% | ~28% | ~38% | [4] |
Experimental Protocol
This protocol describes a method for the simultaneous quantification of midostaurin and O-Desmethyl midostaurin in human plasma using this compound as the internal standard.
1. Materials and Reagents
-
Analytes: Midostaurin, O-Desmethyl midostaurin (CGP62221)
-
Internal Standard: this compound
-
Solvents: Acetonitrile (ACN) and Methanol (B129727) (MeOH) (LC-MS grade), Formic Acid (reagent grade), Deionized Water
-
Biological Matrix: Blank human plasma (K2-EDTA)
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each standard (Midostaurin, O-Desmethyl midostaurin, and this compound) in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 ACN:Water to create working solutions for calibration standards and quality controls (QCs).
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
3. Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for calibrators, QCs, and unknown samples.
-
Pipette 50 µL of plasma into the appropriate tubes.
-
Spike 5 µL of the appropriate analyte working solution into the calibrator and QC tubes. For unknown samples, add 5 µL of 50:50 ACN:Water.
-
Add 150 µL of the internal standard working solution (100 ng/mL in methanol) to all tubes to precipitate plasma proteins.[10]
-
Vortex mix all tubes for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.[10]
4. LC-MS/MS Method
The following tables provide typical starting conditions for the chromatographic separation and mass spectrometric detection. Method optimization is recommended.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min[11] |
| Gradient | Start at 10% B, linear ramp to 95% B over 4 min, hold for 1 min, return to 10% B and re-equilibrate for 2 min |
| Injection Volume | 5 µL[10] |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Analyte | Precursor Ion (m/z) |
| Midostaurin | 571.3 |
| O-Desmethyl midostaurin | 557.3 |
| This compound (IS) | 563.3 |
Note: MRM transitions are nominal and should be optimized for the specific instrument used.
5. Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., ICH M10). Key validation parameters and typical acceptance criteria are summarized below.
Table 3: Method Validation Summary
| Parameter | Typical Range / Acceptance Criteria | Reference |
| Linearity Range | 10 - 5000 ng/mL | [7][10] |
| Correlation Coefficient (r²) | ≥ 0.995 | [12] |
| Lower Limit of Quantification (LLOQ) | ≤ 10 ng/mL with accuracy within ±20% and precision ≤20% | [10] |
| Intra- and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | [7] |
| Intra- and Inter-day Accuracy (%Bias) | Within ±15% of nominal (±20% at LLOQ) | [10] |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | - |
| Recovery | Consistent, precise, and reproducible | [11] |
| Stability (Freeze-thaw, bench-top, long-term) | Analyte concentration within ±15% of initial | [10] |
This application note provides a comprehensive protocol for the quantitative determination of midostaurin and its primary active metabolite, O-Desmethyl midostaurin (CGP62221), in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by correcting for experimental variability. This robust and reliable LC-MS/MS method is well-suited for high-throughput analysis in clinical and research settings, supporting therapeutic drug monitoring and pharmacokinetic evaluations to optimize midostaurin therapy.
References
- 1. Comparison of the Kinase Profile of Midostaurin (Rydapt) with That of Its Predominant Metabolites and the Potential Relevance of Some Newly Identified Targets to Leukemia Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Midostaurin? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation into CYP3A4-mediated drug–drug interactions on midostaurin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of novel RP-HPLC method for midostaurin determination using analytical quality by design approach from regulatory perspective and determination of major degradation compounds of midostaurin using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC method development for quantifying midostaurin in capsules. [wisdomlib.org]
Application Note: Quantitative Analysis of O-Desmethyl Midostaurin in Human Plasma by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of O-Desmethyl midostaurin (B1676583) (CGP62221), a major active metabolite of the multi-targeted kinase inhibitor midostaurin, in human plasma samples. The assay employs a simple protein precipitation for sample preparation followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). O-Desmethyl midostaurin-13C6 is utilized as the stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research involving midostaurin.
Introduction
Midostaurin is a critical therapeutic agent for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1] It is extensively metabolized in the liver, primarily by the CYP3A4 enzyme, into two major active metabolites: CGP62221 (O-Desmethyl midostaurin) and CGP52421.[2][3] The O-desmethyl metabolite, CGP62221, exhibits comparable potency to the parent drug, making its quantification in plasma essential for understanding the overall pharmacological effect and for pharmacokinetic profiling.[2][4]
This protocol describes a validated LC-MS/MS method for the determination of O-Desmethyl midostaurin in human plasma, incorporating this compound as an internal standard to correct for matrix effects and variability in sample processing.
Signaling Pathway of Midostaurin
Caption: Midostaurin and its active metabolite inhibit mutated kinases like FLT3 and c-KIT.
Experimental Protocol
Materials and Reagents
-
O-Desmethyl midostaurin (CGP62221) reference standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Instrumentation
-
A validated LC-MS/MS system consisting of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with a heated electrospray ionization (HESI) source.
Sample Preparation Workflow
Caption: A streamlined protein precipitation workflow for plasma sample preparation.
Detailed Methodologies
1. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve O-Desmethyl midostaurin in methanol.
-
IS Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. The IS working solution should be prepared at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.
2. Sample Preparation
-
Thaw plasma samples to room temperature.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the IS working solution and briefly vortex.
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18, 3.5 µm particle size (or similar)
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[5]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL[5]
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.
-
-
Mass Spectrometry:
-
Ionization Mode: Heated Electrospray Ionization (HESI), Positive
-
Scan Type: Selected Reaction Monitoring (SRM)
-
Ion Source Parameters: Optimize source parameters (e.g., spray voltage, sheath gas, aux gas, capillary temperature) according to the specific instrument.
-
Quantitative Data Summary
The following tables summarize the mass spectrometer settings and the expected performance characteristics of the assay, based on published methods for midostaurin and its metabolites.[5][6][7]
Table 1: Mass Spectrometer Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| O-Desmethyl midostaurin | 557.2 | 334.1 | To be optimized |
| This compound (IS) | 563.2 | 340.1 | To be optimized |
Note: The molecular formula for O-Desmethyl midostaurin is C34H32N4O4. The precursor ion corresponds to [M+H]+. Product ions are proposed based on the known fragmentation of midostaurin and should be confirmed empirically.
Table 2: Assay Performance Characteristics
| Parameter | Acceptance Criteria |
| Calibration Curve Range | 1 - 2500 ng/mL |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
| Precision (CV%) | |
| Intra-day | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | |
| Intra-day | Within ±15% (±20% at LLOQ) |
| Inter-day | Within ±15% (±20% at LLOQ) |
| Matrix Effect | CV ≤ 15% |
| Recovery | Consistent, precise, and reproducible |
| Stability | Within ±15% of nominal concentration |
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of O-Desmethyl midostaurin in human plasma. The use of a stable isotope-labeled internal standard ensures accuracy and precision, making this protocol highly suitable for regulated bioanalysis in clinical and pharmaceutical research settings. The simple sample preparation procedure allows for high-throughput analysis, which is crucial for studies involving a large number of samples.
References
- 1. chromsoc.jp [chromsoc.jp]
- 2. Automated determination of precursor ion, product ion, and neutral loss compositions and deconvolution of composite mass spectra using ion correlation based on exact masses and relative isotopic abundances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. forensicrti.org [forensicrti.org]
- 4. agilent.com [agilent.com]
- 5. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Correction of precursor and product ion relative abundances in order to standardize CID spectra and improve Ecom50 accuracy for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bioanalysis of O-Desmethyl Midostaurin using O-Desmethyl Midostaurin-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midostaurin (B1676583) is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1] The drug undergoes significant metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4, leading to the formation of two major active metabolites: CGP62221 (O-Desmethyl midostaurin) and CGP52421.[2][3] Given that these metabolites contribute to the overall pharmacological effect of midostaurin, their accurate quantification in biological matrices is crucial for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) assessments.
This document provides detailed application notes and protocols for the bioanalysis of O-Desmethyl midostaurin in plasma samples using a stable isotope-labeled internal standard, O-Desmethyl midostaurin-13C6, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis, as it mimics the analyte's behavior during sample preparation and ionization, thereby correcting for matrix effects and improving the accuracy and precision of the assay.
Mechanism of Action: Midostaurin and the FLT3 Signaling Pathway
Midostaurin exerts its antineoplastic effects by inhibiting multiple receptor tyrosine kinases, with a particularly high affinity for FMS-like tyrosine kinase 3 (FLT3).[2][4] Mutations in the FLT3 gene are prevalent in AML and lead to constitutive activation of the receptor, promoting uncontrolled cell proliferation and survival.[2] Midostaurin binds to the ATP-binding site of the FLT3 receptor, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways, including the PI3K/AKT, RAS/MEK/ERK, and JAK/STAT pathways.[4] This inhibition of aberrant signaling ultimately leads to cell cycle arrest and apoptosis in leukemic cells.
Midostaurin inhibits the FLT3 signaling pathway.
Bioanalytical Method for O-Desmethyl Midostaurin
The following protocol describes a robust and reliable LC-MS/MS method for the quantification of O-Desmethyl midostaurin in human plasma.
Materials and Reagents
-
Analytes and Internal Standard:
-
O-Desmethyl midostaurin (CGP62221) reference standard
-
This compound (Internal Standard, IS)
-
-
Reagents:
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of O-Desmethyl midostaurin and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the O-Desmethyl midostaurin stock solution in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in methanol.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting midostaurin and its metabolites from plasma.[5]
Protein precipitation workflow for plasma samples.
Protocol:
-
To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters that can be optimized for specific instrumentation.
| Parameter | Recommended Conditions |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | Start with a low percentage of B, ramp up to a high percentage of B, and then re-equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| O-Desmethyl midostaurin | To be determined empirically | To be determined empirically |
| This compound | To be determined empirically | To be determined empirically |
Note: The exact m/z values for the precursor and product ions should be determined by direct infusion of the analyte and internal standard into the mass spectrometer.
Method Validation
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Precision (Intra- and Inter-day) | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (Intra- and Inter-day) | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |
| Stability (Freeze-thaw, short-term, long-term, post-preparative) | Analyte should be stable under all tested conditions |
Example Validation Data (Hypothetical):
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 8.5 | 105.2 | 10.2 | 103.5 |
| Low | 3 | 6.2 | 98.7 | 7.8 | 101.1 |
| Mid | 50 | 4.5 | 101.5 | 5.9 | 99.8 |
| High | 200 | 3.8 | 99.2 | 4.7 | 100.4 |
Pharmacokinetic Data of Midostaurin and its Metabolites
The pharmacokinetic parameters of midostaurin and its major metabolites, CGP62221 (O-Desmethyl midostaurin) and CGP52421, have been characterized in several studies.
| Parameter | Midostaurin | CGP62221 (O-Desmethyl midostaurin) | CGP52421 |
| Tmax (h) | ~1-3[6] | Similar to midostaurin | Slower absorption |
| t½ (h) | ~20 | ~32[2] | ~482[2] |
| Protein Binding | >99.8%[7] | >99.8%[7] | >99.8%[7] |
| Metabolism | Primarily CYP3A4[2][3] | Metabolite of midostaurin | Metabolite of midostaurin |
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust and reliable approach for the quantitative bioanalysis of O-Desmethyl midostaurin in human plasma. This methodology is essential for accurately characterizing the pharmacokinetic profile of this active metabolite, which is critical for understanding the overall clinical pharmacology of midostaurin and for optimizing its therapeutic use. The detailed protocols and validation parameters provided herein serve as a comprehensive guide for researchers and scientists in the field of drug development.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantitative Analysis of Midostaurin and O-Desmethyl Midostaurin using O-Desmethyl Midostaurin-13C6
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the simultaneous quantitative analysis of midostaurin (B1676583) and its active metabolite, O-desmethyl midostaurin (CGP62221), in plasma samples using a stable isotope-labeled internal standard, O-desmethyl midostaurin-13C6. The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is designed for high sensitivity, specificity, and accuracy, making it suitable for therapeutic drug monitoring and pharmacokinetic studies.
Midostaurin is a multi-kinase inhibitor used in the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1][2] It is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system to its major active metabolites, CGP62221 (O-desmethyl midostaurin) and CGP52421.[1] Monitoring the plasma concentrations of both the parent drug and its active metabolite is crucial for optimizing therapeutic efficacy and minimizing toxicity. The use of a stable isotope-labeled internal standard that is a close structural analog to the analyte of interest, such as this compound, ensures the highest accuracy and precision by compensating for variations in sample preparation and matrix effects.[3][4]
Signaling Pathway of Midostaurin
Midostaurin functions by inhibiting multiple receptor tyrosine kinases that are crucial for the proliferation and survival of cancer cells. A primary target is FMS-like tyrosine kinase 3 (FLT3), which is often mutated in AML, leading to its constitutive activation and uncontrolled cell growth.[5][6] Midostaurin also inhibits other kinases such as KIT, platelet-derived growth factor receptor (PDGFR), and vascular endothelial growth factor receptor 2 (VEGFR2), contributing to its anti-cancer activity.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 4. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation into CYP3A4-mediated drug–drug interactions on midostaurin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for O-Desmethyl Midostaurin-13C6 Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Desmethyl midostaurin (B1676583) (CGP62221) is a major, pharmacologically active metabolite of midostaurin, a multi-targeted kinase inhibitor used in the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1] Accurate quantification of O-Desmethyl midostaurin is crucial for pharmacokinetic studies and therapeutic drug monitoring. This document provides detailed protocols for the sample preparation of O-Desmethyl midostaurin and its stable isotope-labeled internal standard (SIL-IS), O-Desmethyl midostaurin-13C6, from plasma or serum samples for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The protocols described herein are based on established methods for the bioanalysis of midostaurin and its metabolites.[2][3][4] The primary methods for sample clean-up include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the required sensitivity, sample throughput, and available laboratory equipment.
Quantitative Data Summary
The following table summarizes quantitative parameters from validated bioanalytical methods for midostaurin, which are indicative of the performance expected for O-Desmethyl midostaurin analysis.
| Parameter | Method | Matrix | Calibration Range | Within-Day Precision | Between-Day Precision | Accuracy (β-expectation tolerance) | Reference |
| Midostaurin | LC-MS/MS | Plasma | 75–2500 ng/mL | 1.2–2.8% | 1.2–6.9% | Within ±15% (±20% for LLQ) | [2] |
| Midostaurin | LC-MS/MS | Serum | 0.01–8.00 mg/L | < 10% | < 10% | Not explicitly stated | [4][5] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This method is rapid, straightforward, and suitable for high-throughput analysis.
Materials:
-
Blank plasma/serum
-
O-Desmethyl midostaurin analytical standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (B52724) or Methanol (B129727) (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Microcentrifuge
-
96-well plates (optional, for automation)[6]
Procedure:
-
Prepare Working Solutions:
-
Prepare stock solutions of O-Desmethyl midostaurin and this compound in a suitable organic solvent (e.g., DMSO or methanol).
-
Prepare a working solution of the internal standard (this compound) in methanol or acetonitrile. The concentration should be optimized based on the expected analyte concentration in samples.
-
-
Sample Aliquoting:
-
Aliquot 100 µL of plasma or serum sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
-
Addition of Internal Standard:
-
Add a specified volume (e.g., 50 µL) of the internal standard working solution to each tube, except for blank matrix samples.
-
-
Protein Precipitation:
-
Centrifugation:
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate, being cautious not to disturb the protein pellet.
-
-
Evaporation and Reconstitution (Optional):
-
For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
-
Analysis:
-
Inject an aliquot of the supernatant or the reconstituted sample into the LC-MS/MS system for analysis.[2]
-
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample extract compared to PPT, which can reduce matrix effects in the LC-MS/MS analysis.
Materials:
-
Blank plasma/serum
-
O-Desmethyl midostaurin analytical standard
-
This compound (IS)
-
tert-Butyl methyl ether (MTBE) or other suitable water-immiscible organic solvent[3]
-
Glass tubes with screw caps
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Prepare Working Solutions: As described in the PPT protocol.
-
Sample Aliquoting:
-
Aliquot 100 µL of plasma or serum sample, calibration standard, or QC sample into a glass tube.[3]
-
-
Addition of Internal Standard:
-
Add a specified volume (e.g., 50 µL) of the internal standard working solution to each tube.
-
-
pH Adjustment (Optional):
-
Depending on the pKa of O-Desmethyl midostaurin, adjust the pH of the sample with a suitable buffer to ensure it is in a non-ionized state for efficient extraction into the organic phase.
-
-
Extraction:
-
Add 2 mL of tert-butyl methyl ether to each tube.[3]
-
Cap the tubes and vortex mix for 5-10 minutes.
-
-
Phase Separation:
-
Centrifuge the samples at a moderate speed (e.g., 4,000 x g) for 5 minutes to separate the aqueous and organic layers.
-
-
Organic Layer Transfer:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at a controlled temperature (e.g., 40°C).
-
-
Reconstitution:
-
Reconstitute the dried residue in a specific volume of mobile phase.
-
-
Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers the highest degree of sample clean-up and can be used to concentrate the analyte, leading to improved sensitivity.
Materials:
-
Blank plasma/serum
-
O-Desmethyl midostaurin analytical standard
-
This compound (IS)
-
SPE cartridges (e.g., weak cation-exchange, WCX, or polymeric reversed-phase)[7][8]
-
SPE manifold (vacuum or positive pressure)
-
Solvents for conditioning, washing, and elution (e.g., methanol, water, elution solvent with ammonia)[7]
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
-
Evaporation system
Procedure:
-
Prepare Working Solutions: As described in the PPT protocol.
-
Sample Pre-treatment:
-
Aliquot plasma/serum and add the internal standard.
-
Dilute the sample with an appropriate buffer to facilitate binding to the SPE sorbent.[9]
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridges by passing methanol followed by water or an equilibration buffer through the sorbent.[7]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., water, mild organic solvent mixture) to remove unretained interferences.[7]
-
-
Elution:
-
Elute the analyte and internal standard with a strong solvent. For a WCX cartridge, this is typically a basic methanolic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).[7]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Visualizations
Caption: Workflow for Protein Precipitation Method.
Caption: Workflow for Liquid-Liquid Extraction Method.
Caption: Workflow for Solid-Phase Extraction Method.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples [mdpi.com]
- 9. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for O-Desmethyl midostaurin-13C6 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midostaurin (B1676583) is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1][2][3] Understanding its metabolic fate is crucial for optimizing its therapeutic use and managing drug-drug interactions. Midostaurin is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[4][5][6] This process leads to the formation of two major active metabolites: CGP62221 (the O-desmethyl product) and CGP52421 (a hydroxyl derivative).[4][5][7] Both metabolites contribute to the overall pharmacological activity of the drug.[3][8]
O-Desmethyl midostaurin-13C6 is a stable isotope-labeled form of the active metabolite CGP62221. In drug metabolism and pharmacokinetics (DMPK) studies, isotopically labeled compounds are invaluable tools, particularly as internal standards in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11] The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for compensating for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of analytical methods.[10][12]
Applications
The primary application of this compound is as an internal standard for the accurate quantification of the pharmacologically active metabolite, O-desmethyl midostaurin (CGP62221), in various biological matrices (e.g., plasma, serum, liver microsomes). Key applications include:
-
In Vitro Metabolism Studies: To investigate the kinetics of O-desmethyl midostaurin formation in systems like human liver microsomes (HLMs), hepatocytes, and recombinant CYP enzymes.[13][14][15]
-
Pharmacokinetic (PK) Studies: To accurately measure the concentration-time profiles of O-desmethyl midostaurin in preclinical and clinical studies, helping to determine key PK parameters.
-
Drug-Drug Interaction (DDI) Studies: To assess the impact of co-administered drugs on the metabolism of midostaurin to its O-desmethyl metabolite.[16]
-
Metabolite Profiling and Identification: While primarily used for quantification, it can also aid in the confident identification of the O-desmethyl metabolite in complex biological samples.
Data Presentation
The following table summarizes representative quantitative data from an in vitro experiment evaluating the metabolic stability of midostaurin and the formation of its O-desmethyl metabolite in human liver microsomes. This compound was used as the internal standard for the quantification of O-desmethyl midostaurin.
| Compound | Parameter | Value | Units |
| Midostaurin | Half-Life (t½) | 20.3 | hours |
| Intrinsic Clearance (CLint) | 58.5 | µL/min/mg protein | |
| O-Desmethyl midostaurin (CGP62221) | Formation Rate | 15.2 | pmol/min/mg protein |
| Plasma Half-Life (t½) | 33.4 | hours | |
| CGP52421 | Plasma Half-Life (t½) | 495 | hours |
Note: The data presented are representative and intended for illustrative purposes. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Metabolism of Midostaurin in Human Liver Microsomes
This protocol describes a typical procedure to determine the rate of formation of O-desmethyl midostaurin from midostaurin in human liver microsomes.
1. Materials and Reagents:
-
Midostaurin
-
This compound (as internal standard)
-
Pooled Human Liver Microsomes (HLMs)
-
Potassium Phosphate (B84403) Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic Acid
-
Purified Water
-
96-well incubation plates
-
LC-MS/MS system
2. Preparation of Solutions:
-
Midostaurin Stock Solution: Prepare a 10 mM stock solution of midostaurin in DMSO.
-
Working Solution: Dilute the stock solution with buffer to achieve the desired final incubation concentrations (e.g., 1 µM).
-
Internal Standard (IS) Working Solution: Prepare a solution of this compound in ACN/MeOH (50:50, v/v) at a suitable concentration (e.g., 100 ng/mL). This will also serve as the quenching solution.
-
HLM Suspension: Dilute the HLM stock to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer.[17]
3. Incubation Procedure:
-
Pre-warm the HLM suspension and NADPH regenerating system to 37°C.
-
Add the midostaurin working solution to the wells of the incubation plate.
-
Initiate the metabolic reaction by adding the pre-warmed HLM suspension.
-
At designated time points (e.g., 0, 5, 10, 15, 30, and 60 minutes), quench the reaction by adding a volume of the cold internal standard working solution.
-
Include control incubations:
-
No NADPH: to assess non-CYP mediated metabolism.
-
No HLMs: to assess chemical stability of midostaurin.
-
4. Sample Processing:
-
After quenching, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Dilute the samples with water containing 0.1% formic acid if necessary.
5. LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of midostaurin and O-desmethyl midostaurin.
-
Use the peak area ratio of the analyte to the internal standard (this compound) for quantification.
6. Data Analysis:
-
Plot the concentration of O-desmethyl midostaurin formed against time.
-
Determine the initial velocity of the reaction from the linear portion of the curve.
-
Calculate the rate of metabolite formation (e.g., in pmol/min/mg protein).
-
The disappearance of the parent compound, midostaurin, can be plotted over time to determine its metabolic stability (half-life and intrinsic clearance).[14]
Visualizations
Caption: Midostaurin Signaling Pathway Inhibition.
References
- 1. What is the mechanism of Midostaurin? [synapse.patsnap.com]
- 2. What is Midostaurin used for? [synapse.patsnap.com]
- 3. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Midostaurin | C35H30N4O4 | CID 9829523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. air.unimi.it [air.unimi.it]
- 10. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 15. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mttlab.eu [mttlab.eu]
Application Notes and Protocols for the Mass Spectrometric Analysis of O-Desmethyl midostaurin-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midostaurin (B1676583) is a multi-targeted kinase inhibitor used in the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis. The monitoring of its plasma concentrations, along with its major active metabolites, is crucial for optimizing therapeutic efficacy and minimizing toxicity. O-Desmethyl midostaurin (CGP62221) is a significant active metabolite of midostaurin.[1][2][3] Stable isotope-labeled internal standards, such as O-Desmethyl midostaurin-13C6, are essential for the accurate and precise quantification of this metabolite in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). These application notes provide detailed mass spectrometry settings and a comprehensive experimental protocol for the analysis of this compound.
Chemical Information
| Compound | Chemical Formula |
| O-Desmethyl midostaurin (CGP62221) | C34H28N4O4 |
| This compound | C28 13C6 H28 N4 O4 |
Mass Spectrometry Settings
The following table summarizes the recommended starting parameters for the analysis of this compound and its unlabeled counterpart using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. It is important to note that these parameters may require optimization for different mass spectrometer models and configurations.
| Analyte | Precursor Ion (Q1) [M+H]+ (m/z) | Product Ion (Q3) (m/z) | Dwell Time (ms) | Collision Energy (CE) (eV) | Declustering Potential (DP) (V) |
| O-Desmethyl midostaurin (CGP62221) | 557.2 | 348.1 | 200 | 30 - 40 | 70 - 90 |
| This compound (Internal Standard) | 563.2 | 348.1 | 200 | 30 - 40 | 70 - 90 |
Note: The product ion for both the labeled and unlabeled O-Desmethyl midostaurin is the same, indicating that the 13C6 label is located on a part of the molecule that is lost during fragmentation.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is suitable for the extraction of O-Desmethyl midostaurin from human plasma.
Materials:
-
Human plasma samples
-
This compound internal standard working solution (e.g., 100 ng/mL in methanol)
-
Acetonitrile (B52724), HPLC grade
-
Methanol, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to each plasma sample.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube or an autosampler vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Chromatographic Conditions:
| Parameter | Recommended Condition |
|---|---|
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 30% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS Conditions:
| Parameter | Recommended Setting |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Source Gas 1 (Nebulizer Gas) | 50 psi |
| Ion Source Gas 2 (Heater Gas) | 50 psi |
| Curtain Gas | 30 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Collision Gas (CAD) | Nitrogen, set to medium or as optimized |
Visualizations
Midostaurin Metabolism Pathway
Caption: Metabolic pathway of Midostaurin.
Experimental Workflow for this compound Analysis
Caption: Workflow for this compound analysis.
References
- 1. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Therapeutic Drug Monitoring of O-Desmethyl Midostaurin-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midostaurin (B1676583) is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) with a FLT3 mutation and advanced systemic mastocytosis.[1][2][3] The drug is extensively metabolized in the liver, primarily by the CYP3A4 enzyme, into two major active metabolites: CGP62221 (O-Desmethyl midostaurin) and CGP52421.[4][5][6] Both the parent drug and its metabolites are highly bound to plasma proteins.[4][5] Given the significant inter-individual variability in pharmacokinetics, therapeutic drug monitoring (TDM) of midostaurin and its active metabolites is crucial to optimize dosing, ensure efficacy, and minimize toxicity.[7][8] This document provides a detailed application note and protocol for the quantitative analysis of O-Desmethyl midostaurin in plasma using a stable isotope-labeled internal standard, O-Desmethyl midostaurin-13C6, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, as it effectively compensates for variations in sample preparation and matrix effects, leading to enhanced accuracy and precision.[9]
Principle of the Method
This method employs a simple protein precipitation technique for the extraction of O-Desmethyl midostaurin and the internal standard (IS), this compound, from human plasma. The prepared samples are then analyzed by a highly selective and sensitive LC-MS/MS method. The analyte and IS are separated from other plasma components on a C18 reversed-phase column and detected by a triple quadrupole mass spectrometer operating in the selected reaction monitoring (SRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard with a calibration curve.
Experimental Protocols
1. Reagents and Materials
-
Analytes and Internal Standard:
-
O-Desmethyl midostaurin (CGP62221)
-
This compound (Internal Standard)
-
-
Solvents and Chemicals:
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Human plasma (drug-free)
-
-
Labware and Equipment:
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Microcentrifuge
-
HPLC vials and caps
-
Liquid chromatography system (e.g., Agilent, Shimadzu, Waters)
-
Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher, Agilent)
-
Analytical column (e.g., C18, 50 x 2.1 mm, 3.5 µm)
-
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of O-Desmethyl midostaurin and this compound and dissolve in 1 mL of methanol to prepare individual stock solutions.
-
-
Working Solutions:
-
Prepare serial dilutions of the O-Desmethyl midostaurin stock solution in 50% acetonitrile/water to create working solutions for calibration standards and quality controls.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound stock solution in acetonitrile to a final concentration of 100 ng/mL.
-
3. Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibration standards, quality controls, and unknown samples.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
For calibration standards and quality controls, spike with the corresponding working solutions. For unknown samples, add 50 µL of 50% acetonitrile/water.
-
Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to all tubes.
-
Vortex mix all tubes for 30 seconds to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes.[10]
-
Carefully transfer the supernatant to HPLC vials for LC-MS/MS analysis.
4. LC-MS/MS Analysis
The following are suggested starting parameters and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | |
| 0.0 - 0.5 min | 20% B |
| 0.5 - 2.5 min | 20% to 95% B |
| 2.5 - 3.5 min | 95% B |
| 3.5 - 3.6 min | 95% to 20% B |
| 3.6 - 5.0 min | 20% B |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| SRM Transitions | |
| O-Desmethyl midostaurin | To be optimized |
| This compound | To be optimized |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
Note: The specific m/z transitions for O-Desmethyl midostaurin and its 13C6-labeled internal standard need to be determined by infusing the individual compounds into the mass spectrometer.
5. Data Analysis and Quantification
-
Integrate the chromatographic peaks for O-Desmethyl midostaurin and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.
-
Determine the concentration of O-Desmethyl midostaurin in the quality control and unknown samples from the calibration curve.
Data Presentation
Table 1: LC-MS/MS Parameters for the Analysis of O-Desmethyl Midostaurin
| Parameter | Value |
| Liquid Chromatography | |
| Column Type | C18 Reversed-Phase |
| Column Dimensions | 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive |
| O-Desmethyl midostaurin (Precursor Ion -> Product Ion) | To be determined |
| This compound (Precursor Ion -> Product Ion) | To be determined |
| Collision Energy | To be optimized |
| Dwell Time | 100 ms |
Table 2: Method Validation Summary (Illustrative)
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Calibration Range | 5 - 2500 ng/mL | Meets Requirement |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10 | 5 ng/mL |
| Precision (%CV) | ||
| Intra-day | ≤ 15% (≤ 20% for LLOQ) | < 8% |
| Inter-day | ≤ 15% (≤ 20% for LLOQ) | < 10% |
| Accuracy (%Bias) | ||
| Intra-day | ± 15% (± 20% for LLOQ) | -5% to +7% |
| Inter-day | ± 15% (± 20% for LLOQ) | -8% to +6% |
| Matrix Effect | CV ≤ 15% | Meets Requirement |
| Recovery | Consistent and reproducible | > 85% |
| Stability | %Change ≤ 15% | Stable |
Visualizations
Caption: Experimental workflow for the therapeutic drug monitoring of O-Desmethyl midostaurin.
References
- 1. What is the mechanism of Midostaurin? [synapse.patsnap.com]
- 2. What is Midostaurin used for? [synapse.patsnap.com]
- 3. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Midostaurin | C35H30N4O4 | CID 9829523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: O-Desmethyl Midostaurin-13C6 in Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Desmethyl midostaurin (B1676583) (CGP52421) is a major and pharmacologically active metabolite of midostaurin, a multi-kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations and advanced systemic mastocytosis (SM).[1][2][3] Midostaurin and its metabolites, CGP62221 and CGP52421, inhibit a range of receptor tyrosine kinases, including FLT3, KIT, PDGFR, and VEGFR2, thereby disrupting signaling pathways that drive cancer cell proliferation and survival.[4][5][6][7] CGP52421 exhibits a particularly long plasma half-life (approximately 482-495 hours) compared to the parent drug (around 21 hours), contributing significantly to the overall therapeutic effect and steady-state plasma exposure following repeated dosing of midostaurin.[5][8]
O-Desmethyl midostaurin-13C6 is a stable isotope-labeled version of CGP52421. Its primary application in preclinical development is as an internal standard for the accurate and precise quantification of O-Desmethyl midostaurin (CGP52421) in biological matrices. This is crucial for pharmacokinetic (PK) and drug metabolism (DMPK) studies, enabling researchers to understand the absorption, distribution, metabolism, and excretion (ADME) properties of midostaurin and its metabolites.
Mechanism of Action and Signaling Pathway
Midostaurin and its active metabolite, O-Desmethyl midostaurin (CGP52421), are Type I ATP-competitive kinase inhibitors.[9] They target the ATP-binding site of multiple kinases in their active conformation.[9] In FLT3-mutated AML, constitutive activation of the FLT3 receptor drives leukemic cell proliferation and survival. O-Desmethyl midostaurin inhibits this aberrant signaling, leading to cell cycle arrest and apoptosis.[6][10] Similarly, in systemic mastocytosis, it targets KIT D816V mutations, interfering with the signaling that leads to abnormal mast cell growth.[6][7][11]
Quantitative Data Summary
The following tables summarize key quantitative data for midostaurin and its primary active metabolites, CGP62221 (O-demethylation product) and CGP52421 (O-Desmethyl midostaurin).
Table 1: Pharmacokinetic Parameters in Humans
| Compound | Elimination Half-Life (t½) | Major Circulating Component (%) | Reference |
| Midostaurin | ~21 hours | 22.0% | [5][8] |
| CGP62221 | ~32 hours | 27.7% | [5][8] |
| CGP52421 | ~482 hours | 32.7% | [5][8] |
Table 2: In Vitro Potency of Midostaurin and Metabolites
| Compound | Target/Assay | Potency | Reference |
| Midostaurin | FLT3-ITD Proliferation | IC50 <10 nM | [1] |
| CGP62221 | PKCα Inhibition | Comparable to Midostaurin | [12] |
| CGP62221 | Cancer Cell Proliferation | Equal to Midostaurin | [12] |
| CGP52421 | PKC Inhibition | 2-4 times less potent than Midostaurin | [12] |
| CGP52421 | Cancer Cell Growth | 2-4 times less potent than Midostaurin | [12] |
| CGP52421 | FLT3 Kinase Inhibition | Equivalent to Midostaurin | [12][13] |
| Midostaurin | HMC-1.1 & HMC-1.2 Proliferation | - | [11] |
| CGP62221 | HMC-1.1 & HMC-1.2 Proliferation | IC50 50-250 nM | [11] |
| CGP52421 | HMC-1.1 & HMC-1.2 Proliferation | No comparable anti-proliferative effects | [11] |
| Midostaurin | IgE-dependent Histamine Release | IC50 0.01-1 µM | [11] |
| CGP62221 | IgE-dependent Histamine Release | IC50 0.01-1 µM | [11] |
| CGP52421 | IgE-dependent Histamine Release | IC50 0.01-1 µM | [11] |
Experimental Protocols
Protocol 1: Quantification of O-Desmethyl Midostaurin (CGP52421) in Mouse Plasma using LC-MS/MS with this compound as Internal Standard
Objective: To determine the concentration of O-Desmethyl midostaurin (CGP52421) in mouse plasma samples from a preclinical pharmacokinetic study of midostaurin.
Materials:
-
O-Desmethyl midostaurin (CGP52421) analytical standard
-
This compound (Internal Standard, IS)
-
Blank mouse plasma (K2-EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
96-well protein precipitation plates
-
HPLC system coupled with a triple quadrupole mass spectrometer (LC-MS/MS)
Procedure:
-
Preparation of Standard and QC Solutions:
-
Prepare stock solutions (1 mg/mL) of CGP52421 and this compound in DMSO.
-
Prepare a series of working standard solutions of CGP52421 by serial dilution of the stock solution with 50:50 ACN:water.
-
Prepare a working solution of the internal standard (this compound) at a fixed concentration (e.g., 100 ng/mL) in 50:50 ACN:water.
-
Prepare calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples (low, mid, high concentrations) by spiking the appropriate amount of working standard solution into blank mouse plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (unknown, standard, or QC) in a 96-well plate, add 150 µL of the internal standard working solution in acetonitrile. This high volume of ACN serves to precipitate plasma proteins.
-
Seal the plate and vortex for 5 minutes at 1000 rpm.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Positive Ion Mode):
-
Set up Multiple Reaction Monitoring (MRM) for the parent and product ions of both CGP52421 and its 13C6-labeled internal standard. The exact mass transitions should be optimized by direct infusion of the individual compounds.
-
Example transitions (hypothetical, require optimization):
-
CGP52421: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
This compound: Q1 (Precursor Ion + 6 Da) -> Q3 (Product Ion)
-
-
Optimize source parameters (e.g., ion spray voltage, temperature, gas flows) for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (CGP52421) and the internal standard (this compound) for each sample.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of CGP52421 in the unknown and QC samples by interpolating their peak area ratios from the calibration curve.
-
Protocol 2: In Vitro FLT3 Kinase Inhibition Assay
Objective: To determine the in vitro potency of O-Desmethyl midostaurin (CGP52421) in inhibiting FLT3 kinase activity.
Materials:
-
Recombinant human FLT3 kinase
-
Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
-
ATP (Adenosine triphosphate)
-
O-Desmethyl midostaurin (CGP52421)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, which measures ADP production)
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of CGP52421 in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO (e.g., 11-point, 3-fold dilutions).
-
Further dilute the compound series in assay buffer to the desired final concentration range for the assay.
-
-
Assay Setup:
-
Add 5 µL of the diluted compound or vehicle (DMSO in assay buffer) to the wells of a 384-well plate.
-
Add 10 µL of a mixture containing the FLT3 enzyme and the substrate peptide in assay buffer to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
-
Kinase Reaction Initiation:
-
Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration near the Km for FLT3) to each well.
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves:
-
Adding 25 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Adding 50 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction. Incubate for 30 minutes.
-
-
Measure the luminescence signal on a plate reader.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Normalize the data: Set the vehicle-only wells as 100% activity and wells with no enzyme as 0% activity.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).
-
References
- 1. ashpublications.org [ashpublications.org]
- 2. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. reference.medscape.com [reference.medscape.com]
- 6. cancercareontario.ca [cancercareontario.ca]
- 7. What is the mechanism of Midostaurin? [synapse.patsnap.com]
- 8. Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Midostaurin In Acute Myeloid Leukemia: An Evidence-Based Review And Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting matrix effects with O-Desmethyl midostaurin-13C6
Welcome to the technical support center for O-Desmethyl midostaurin-13C6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to matrix effects during the bioanalysis of midostaurin (B1676583) and its metabolites using this compound as a stable isotope-labeled (SIL) internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled version of O-Desmethyl midostaurin (CGP62221), a major active metabolite of midostaurin.[1] The six carbon-13 (13C) atoms incorporated into its structure increase its molecular weight without significantly altering its chemical and physical properties. This makes it an ideal internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). Because it behaves nearly identically to the unlabeled analyte during sample preparation and analysis, it can effectively compensate for variability, including matrix effects.[2][3]
Q2: What are matrix effects and how do they impact my results?
A2: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting, undetected components in the sample matrix.[4] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of the analyte.[5][6] In bioanalytical assays, endogenous components like phospholipids, salts, and proteins are common sources of matrix effects.[7]
Q3: I am observing significant variability in the peak area of this compound across my samples. What could be the cause?
A3: High variability in the internal standard response can compromise the accuracy and precision of your results. Potential causes include:
-
Inconsistent Sample Preparation: Ensure uniform execution of all sample preparation steps, including protein precipitation, liquid-liquid extraction, or solid-phase extraction.[8]
-
Variable Matrix Effects: Different lots of biological matrices (e.g., plasma from different donors) can have varying compositions, leading to different degrees of ion suppression or enhancement.[8]
-
Improper Storage and Handling: Confirm that the SIL internal standard has been stored under the recommended conditions to prevent degradation.
Q4: My results show poor accuracy and precision, even with the use of this compound. What should I investigate?
A4: While SIL internal standards are excellent tools, they may not compensate for all issues. Consider the following:
-
Chromatographic Co-elution: If the SIL internal standard does not perfectly co-elute with the analyte, it may not experience the exact same matrix effect. This can sometimes occur with deuterium-labeled standards but is less common with 13C-labeled standards.[2][9]
-
Non-specific Binding: The analyte and internal standard may exhibit different levels of non-specific binding to labware or other surfaces during sample processing.
-
Cross-Contamination: Ensure there is no contamination of the analyte in the internal standard solution or vice-versa.
Troubleshooting Guides
Issue 1: Suspected Matrix Effects Despite Using a SIL-IS
Symptoms:
-
Poor accuracy and precision in quality control (QC) samples.
-
Inconsistent internal standard response across different matrix lots.
-
Failure to meet regulatory acceptance criteria for matrix effect during method validation.[10]
Troubleshooting Workflow:
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. scispace.com [scispace.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: O-Desmethyl midostaurin-13C6 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the liquid chromatography (LC) gradient for the analysis of O-Desmethyl midostaurin-13C6. This information is intended for researchers, scientists, and drug development professionals familiar with LC-MS/MS analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in analysis?
O-Desmethyl midostaurin (B1676583) is a metabolite of midostaurin, a multi-targeted tyrosine kinase inhibitor used in the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1][2] this compound is a stable isotope-labeled internal standard (SIL-IS) for O-Desmethyl midostaurin. It is chemically identical to the analyte but has six Carbon-13 atoms, making it heavier. This mass difference allows it to be distinguished from the analyte by a mass spectrometer. Using a SIL-IS is best practice in quantitative bioanalysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise quantification.
Q2: What are the typical starting conditions for an LC method for midostaurin and its metabolites?
Based on published literature, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed. Here are some typical starting parameters:
-
Column: A C18 column is a common choice. Examples include YMC Trait C18 ExRS (150 x 4.6 mm, 3 μm) and Inertsil ODS-3V (250 x 4.6 mm, 5 μm).[1][2]
-
Mobile Phase A: An aqueous solution with an acidic modifier to improve peak shape and ionization efficiency. Common choices include 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid or a 10 mM phosphate (B84403) buffer adjusted to pH 3.0.[1][3]
-
Mobile Phase B: An organic solvent, typically acetonitrile (B52724) or methanol (B129727), often with the same acidic modifier as Mobile Phase A.[1][3]
-
Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.[1][4]
-
Detection: Tandem mass spectrometry (MS/MS) is used for its high sensitivity and selectivity.[3][5]
Q3: Why is gradient elution necessary for the analysis of midostaurin and its metabolites?
Gradient elution is essential because midostaurin and its metabolites, including O-Desmethyl midostaurin, can have a range of polarities. An isocratic method (constant mobile phase composition) might not effectively elute all compounds or provide adequate separation from matrix components. A gradient, which involves changing the proportion of the organic mobile phase (Mobile Phase B) over time, allows for the separation of compounds with varying polarities within a reasonable run time.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing the LC gradient for this compound and its corresponding analyte.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incompatible Sample Solvent | Ensure the sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase conditions. | Sharper, more symmetrical peaks. |
| Secondary Interactions with Column | Add a small amount of an acidic modifier (e.g., 0.1% formic acid) to both mobile phases to suppress the ionization of silanol (B1196071) groups on the column, reducing peak tailing. | Improved peak symmetry. |
| Column Overload | Reduce the injection volume or the concentration of the sample. | Narrower, more symmetrical peaks. |
| Column Contamination or Degradation | Flush the column with a strong solvent or replace the column if it is old or has been used extensively. | Restoration of sharp peaks. |
Problem 2: Poor Resolution (Co-elution with Interferences or Other Metabolites)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Gradient is Too Steep | Decrease the slope of the gradient, particularly around the elution time of the analyte. A shallower gradient provides more time for separation. | Increased separation between co-eluting peaks. |
| Inappropriate Mobile Phase | Experiment with a different organic solvent (e.g., methanol instead of acetonitrile) or adjust the pH of the aqueous mobile phase. | Altered selectivity and improved resolution. |
| Suboptimal Column Chemistry | Try a column with a different stationary phase (e.g., a phenyl-hexyl column) to introduce different separation mechanisms. | Improved separation of closely eluting compounds. |
Problem 3: Low Signal Intensity or Poor Sensitivity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ion Suppression from Matrix | Adjust the LC gradient to move the analyte's retention time away from regions of high matrix interference. A proper sample preparation technique (e.g., solid-phase extraction) can also minimize matrix effects. | Increased signal intensity and better signal-to-noise ratio. |
| Suboptimal Mobile Phase for Ionization | Ensure the mobile phase additives are compatible with your mass spectrometer's ionization source and promote good ionization of your analyte. For ESI+, acidic conditions (e.g., 0.1% formic acid) are generally preferred. | Enhanced signal intensity. |
| Incorrect Mass Spectrometer Settings | Optimize the source parameters (e.g., capillary voltage, gas flow, temperature) and collision energy for O-Desmethyl midostaurin. | Maximized signal response for the analyte and internal standard. |
Experimental Protocols
Example LC Method Development Workflow
This protocol outlines a systematic approach to developing and optimizing an LC gradient for O-Desmethyl midostaurin.
-
Initial Scoping Runs:
-
Column: C18, e.g., YMC Trait C18 ExRS (150 x 4.6 mm, 3 μm).[1]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.5 mL/min.[1]
-
Injection Volume: 5 µL.
-
Gradient: Start with a broad gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate retention time of O-Desmethyl midostaurin.
-
-
Gradient Optimization:
-
Based on the initial run, create a narrower, shallower gradient around the elution time of the analyte. For example, if the analyte elutes at 40% B, you could try a gradient segment from 30% to 50% B over 10 minutes.
-
Systematically adjust the gradient slope and duration to maximize resolution from any interfering peaks.
-
-
Method Validation:
-
Once an optimal gradient is established, validate the method according to relevant guidelines (e.g., ICH). This includes assessing linearity, accuracy, precision, and stability.[1]
-
Sample Preparation Protocol (Protein Precipitation)
A common and straightforward method for preparing plasma or serum samples is protein precipitation.[3]
-
To 100 µL of plasma/serum sample, add the internal standard solution (this compound).
-
Add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Visualizations
Caption: A workflow for systematic LC gradient optimization.
Caption: Simplified metabolic pathway of Midostaurin.
References
- 1. Development and validation of novel RP-HPLC method for midostaurin determination using analytical quality by design approach from regulatory perspective and determination of major degradation compounds of midostaurin using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impurity profiling and stability-indicating method development and validation for the estimation of assay and degradation impurities of midostaurin in softgel capsules using HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: O-Desmethyl Midostaurin-13C6 Stability in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of O-Desmethyl midostaurin-13C6 in biological matrices. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability in biological matrices important?
A1: this compound is a stable isotope-labeled internal standard (SIL-IS) for O-Desmethyl midostaurin (B1676583) (also known as CGP62221), a major active metabolite of the multi-kinase inhibitor midostaurin. Accurate and precise quantification of drug metabolites in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. The stability of the SIL-IS must be well-characterized to ensure that its concentration does not change during sample collection, processing, storage, and analysis, which could otherwise lead to inaccurate quantification of the target analyte. The stability of this compound is expected to be identical to its unlabeled counterpart, O-Desmethyl midostaurin (CGP62221).
Q2: What are the primary factors that can affect the stability of this compound in biological samples?
A2: Several factors can influence the stability of analytes in biological matrices, including:
-
Temperature: Exposure to room temperature for extended periods can lead to degradation. Long-term storage temperature is also critical.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can cause degradation of certain analytes.
-
Matrix-Specific Enzymes: The presence of enzymes in biological matrices like plasma or blood can lead to metabolic degradation.
-
pH: The pH of the sample can affect the chemical stability of the analyte.
-
Light Exposure: Some compounds are photosensitive and can degrade upon exposure to light.
Q3: What are the recommended storage conditions for ensuring the long-term stability of this compound in human plasma?
A3: Based on available data for the unlabeled metabolite, O-Desmethyl midostaurin (CGP62221) is stable in human plasma for an extended period when stored at low temperatures. Specifically, it has been demonstrated to be stable for at least 728 days when stored at -24°C ± 6°C.[1] For optimal long-term stability, it is recommended to store plasma samples containing this compound at -20°C or colder.
Troubleshooting Guide
Q4: I am observing a decreasing signal for this compound in my quality control (QC) samples over a long analytical run. What could be the cause?
Troubleshooting Steps:
-
Evaluate Autosampler Temperature: If possible, use a cooled autosampler (e.g., 4°C) to minimize potential degradation in the vials during the analytical run.
-
Assess Post-Preparative Stability: Perform an experiment to determine the stability of the extracted samples at the autosampler temperature for the expected duration of the analytical run. Re-injecting the same set of processed samples after a specific time can help identify this issue.
-
Check for Adsorption: Although less common with stable isotope-labeled standards, adsorption to the autosampler vials can occur. Consider using different types of vials (e.g., silanized or polypropylene) to mitigate this.
Q5: My results for this compound are inconsistent after samples have been frozen and thawed multiple times. What is the recommended limit for freeze-thaw cycles?
A5: While specific quantitative data on the number of permissible freeze-thaw cycles for O-Desmethyl midostaurin is not publicly available, it is a general best practice in bioanalysis to minimize freeze-thaw cycles. For many small molecules, stability is maintained for 3 to 5 cycles.
Troubleshooting and Best Practices:
-
Aliquot Samples: Upon initial processing of the biological matrix (e.g., plasma collection), it is highly recommended to aliquot the samples into smaller volumes. This allows for the use of a fresh aliquot for each analytical run, avoiding the need to thaw the entire sample multiple times.
-
Conduct Freeze-Thaw Stability Experiments: As part of your bioanalytical method validation, you should perform a freeze-thaw stability experiment to determine the number of cycles this compound is stable under your specific laboratory conditions. A detailed protocol for this is provided below.
Q6: I left my plasma samples on the benchtop for a few hours before processing. Could this affect the stability of this compound?
A6: Leaving biological samples at room temperature (bench-top) for an extended period can lead to degradation of the analyte. While a validation study for a midostaurin assay mentioned that the analyte was stable under the tested analytical conditions, which typically includes a bench-top stability assessment, specific quantitative data for O-desmethyl midostaurin is not provided in the public domain.[2]
Recommendations:
-
Minimize Bench-Top Time: Always aim to process biological samples as quickly as possible upon thawing. If immediate processing is not possible, samples should be kept on ice.
-
Perform Bench-Top Stability Validation: It is crucial to experimentally determine the stability of this compound at room temperature in the relevant biological matrix for a duration that mimics your expected sample handling time.
Data Presentation
Table 1: Summary of Known Stability Data for O-Desmethyl Midostaurin (CGP62221) in Human Plasma
| Stability Parameter | Matrix | Storage Condition | Duration | Result | Reference |
| Long-Term Stability | Human Plasma | -24°C ± 6°C | 728 Days | Stable | [1] |
Note: The stability of this compound is expected to be identical to its unlabeled form, O-Desmethyl midostaurin (CGP62221).
Experimental Protocols
Protocol 1: Assessment of Freeze-Thaw Stability
Objective: To determine the stability of this compound in a biological matrix after multiple freeze-thaw cycles.
Materials:
-
Blank biological matrix (e.g., human plasma)
-
This compound stock solution
-
Validated bioanalytical method (e.g., LC-MS/MS)
-
Low and high concentration quality control (QC) samples
Procedure:
-
Prepare a set of low and high concentration QC samples by spiking the blank biological matrix with known concentrations of this compound.
-
Divide the QC samples into aliquots. One set of aliquots will be the baseline (T0) and will be stored at the validated long-term storage temperature (e.g., -80°C) without undergoing additional freeze-thaw cycles.
-
Subject the remaining sets of aliquots to a defined number of freeze-thaw cycles. A typical cycle consists of:
-
Freezing the samples at the long-term storage temperature for at least 12 hours.
-
Thawing the samples unassisted at room temperature. Once completely thawed, maintain the samples at room temperature for a defined period (e.g., 1-2 hours) before refreezing.
-
-
After 1, 3, and 5 freeze-thaw cycles, analyze the respective sets of QC samples along with the T0 samples using the validated bioanalytical method.
-
Calculate the mean concentration and percentage deviation from the nominal concentration for each freeze-thaw cycle. The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.
Protocol 2: Assessment of Bench-Top (Room Temperature) Stability
Objective: To determine the stability of this compound in a biological matrix at room temperature.
Materials:
-
Blank biological matrix (e.g., human plasma)
-
This compound stock solution
-
Validated bioanalytical method (e.g., LC-MS/MS)
-
Low and high concentration QC samples
Procedure:
-
Prepare a set of low and high concentration QC samples by spiking the blank biological matrix with known concentrations of this compound.
-
One set of QC samples will be analyzed immediately (T0) to establish the baseline concentration.
-
Leave the remaining sets of QC samples on the laboratory bench at room temperature for specific durations (e.g., 4, 8, and 24 hours).
-
At the end of each time point, process and analyze the QC samples using the validated bioanalytical method.
-
Calculate the mean concentration and percentage deviation from the T0 concentration for each time point. The analyte is considered stable if the mean concentration is within ±15% of the T0 concentration.
Mandatory Visualization
Caption: Simplified signaling pathway of midostaurin and its active metabolites.
References
Technical Support Center: O-Desmethyl midostaurin-13C6 Analysis
Welcome to the Technical Support Center for the bioanalysis of O-Desmethyl midostaurin-13C6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to preventing ion suppression and ensuring accurate quantification during LC-MS/MS analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound that may be related to ion suppression.
| Observed Problem | Potential Cause | Recommended Solution |
| Low signal intensity or complete signal loss for this compound | Severe Ion Suppression: Co-eluting matrix components are interfering with the ionization of the analyte. | 1. Optimize Sample Preparation: Switch from protein precipitation to a more rigorous cleanup method like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering phospholipids (B1166683) and other matrix components. 2. Improve Chromatographic Separation: Modify the gradient, mobile phase composition, or use a different column chemistry (e.g., a sub-2 µm particle column) to separate the analyte from the suppression zone. 3. Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[1] |
| Inconsistent or irreproducible results between samples | Variable Matrix Effects: Different patient or sample lots have varying compositions, leading to inconsistent levels of ion suppression. | 1. Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is itself a SIL-IS for O-Desmethyl midostaurin (B1676583). Ensure it is used correctly to normalize for variations in matrix effects. 2. Matrix-Matched Calibrators and QCs: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to mimic the matrix effect. 3. Robust Sample Preparation: Employ a validated and consistent sample preparation method, such as SPE, to minimize sample-to-sample variability. |
| Peak shape is poor (e.g., tailing, fronting, or splitting) | Chromatographic Issues or Matrix Overload: This can be caused by suboptimal chromatography or injection of a sample with a high concentration of matrix components. | 1. Optimize Chromatography: Adjust mobile phase pH, gradient slope, or column temperature. 2. Reduce Injection Volume: A smaller injection volume can lessen the impact of matrix components on the column and peak shape. 3. Evaluate Sample Preparation: Ensure the final extract is free of particulates and is fully compatible with the mobile phase. |
| Analyte and internal standard (O-Desmethyl midostaurin) do not co-elute perfectly | Isotope Effect: While rare with 13C labeling, slight differences in physicochemical properties can sometimes lead to minor chromatographic separation from the unlabeled analyte. | 1. Confirm Co-elution: Carefully overlay the chromatograms of the analyte and its 13C6-labeled internal standard. 2. Adjust Chromatography: Minor adjustments to the mobile phase composition or gradient may be necessary to ensure co-elution. Perfect co-elution is crucial for accurate compensation of matrix effects. |
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the analyte of interest is reduced by the presence of co-eluting molecules from the sample matrix.[2][3] This is a significant concern for the analysis of this compound, an internal standard used for the quantification of the active metabolite of midostaurin, as it can lead to underestimation of the analyte concentration, poor sensitivity, and inaccurate results.[4]
Q2: How can I determine if ion suppression is affecting my analysis?
A2: A common method to assess ion suppression is the post-column infusion experiment . This involves infusing a constant flow of this compound into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column. A dip in the baseline signal at the retention time of your analyte indicates the presence of ion-suppressing components.
Q3: What are the primary sources of ion suppression in plasma/serum samples for this analysis?
A3: The primary sources of ion suppression in plasma and serum are phospholipids from cell membranes and salts.[5] Midostaurin and its metabolites are primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[6][7][8] Co-administered drugs that are also metabolized by CYP3A4 can be a source of interference and may exacerbate matrix effects.
Q4: How does a stable isotope-labeled internal standard like this compound help in mitigating ion suppression?
A4: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative bioanalysis.[1] Because this compound is chemically identical to the unlabeled analyte, it will co-elute and experience the same degree of ion suppression. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.
Q5: Which sample preparation technique is best for minimizing ion suppression for this compound?
A5: While protein precipitation is a simple and fast method, it is often insufficient for removing phospholipids, a major cause of ion suppression.[9] Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing these interferences.[9] The choice of method will depend on the required sensitivity and the complexity of the sample matrix. A comparison of these techniques is recommended during method development.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
This protocol describes how to quantitatively determine the extent of ion suppression or enhancement.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into the reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) using your established procedure. Spike this compound into the final, extracted matrix at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike this compound into the blank biological matrix before the extraction process at the same concentrations.
-
-
Analyze all three sets using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (RE)% = [(Mean Peak Area of Set C) / (Mean Peak Area of Set B)] x 100
-
| Parameter | Formula | Interpretation |
| Matrix Factor (MF) | (Peak Area in Matrix) / (Peak Area in Neat Solution) | MF < 1: Ion SuppressionMF > 1: Ion Enhancement |
| Recovery (RE) | [(Peak Area of Pre-Spiked Sample) / (Peak Area of Post-Spiked Sample)] x 100 | Efficiency of the extraction process |
Protocol 2: LC-MS/MS Method for Midostaurin and its Metabolites
This is a representative LC-MS/MS method based on published literature for the analysis of midostaurin and its metabolites, including O-Desmethyl midostaurin.[10][11]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma/serum, add 300 µL of acetonitrile (B52724) containing the internal standard (this compound).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Midostaurin: m/z 571.3 → 281.2
-
O-Desmethyl midostaurin: m/z 557.3 → 281.2
-
This compound (IS): m/z 563.3 → 281.2
-
-
Visualizations
Caption: Workflow for the bioanalysis of O-Desmethyl midostaurin, including sample preparation options and a troubleshooting loop for addressing ion suppression.
Caption: Key strategies to mitigate ion suppression in the LC-MS/MS analysis of this compound.
References
- 1. shimadzu.at [shimadzu.at]
- 2. zefsci.com [zefsci.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Investigation into CYP3A4-mediated drug–drug interactions on midostaurin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation into CYP3A4-mediated drug-drug interactions on midostaurin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: O-Desmethyl midostaurin-13C6 Plasma Recovery
Welcome to the technical support center for improving the recovery of O-Desmethyl midostaurin-13C6 from plasma. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the extraction of this compound from plasma.
Issue: Low Recovery of this compound
Possible Cause 1: Suboptimal Extraction Method
-
Solution: The choice of extraction method is critical for analytes like this compound, which exhibit high plasma protein binding.[1][2] While protein precipitation is a common technique, it may not be sufficient to disrupt the strong binding to plasma proteins, leading to co-precipitation of the analyte and consequently, low recovery.[1] Consider switching to a more robust method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3][4]
Possible Cause 2: Inefficient Disruption of Protein Binding
-
Solution: Midostaurin (B1676583) and its metabolites are known to bind extensively to plasma proteins, particularly alpha-1-acid glycoprotein (B1211001) (AAG).[1] To improve recovery, it is essential to disrupt these interactions. This can be achieved by:
-
pH Adjustment: Modifying the pH of the plasma sample before extraction can alter the ionization state of both the analyte and the plasma proteins, potentially weakening their interaction. Experiment with pH values outside the isoelectric point of major plasma proteins.
-
Use of Organic Solvents: Organic solvents used in protein precipitation, LLE, and SPE help to denature plasma proteins, releasing the bound analyte.[3] Ensure adequate vortexing and incubation time to allow for complete protein denaturation.
-
Possible Cause 3: Incomplete Elution from SPE Sorbent
-
Solution: If using SPE, the choice of elution solvent is crucial for achieving high recovery. This compound is a relatively non-polar compound, so a sufficiently strong organic solvent or a mixture of solvents is required for complete elution from a reversed-phase sorbent.
-
Optimize the composition and volume of the elution solvent. Consider using methanol (B129727), acetonitrile (B52724), or a mixture with a small percentage of a modifier like ammonium (B1175870) hydroxide (B78521) to improve the elution of basic compounds.[5]
-
Possible Cause 4: Analyte Adsorption to Labware
-
Solution: Hydrophobic analytes can adsorb to the surface of plasticware, leading to significant losses.
-
Use low-retention polypropylene (B1209903) tubes and pipette tips.
-
Consider silanizing glassware to reduce active sites for adsorption.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective extraction method for this compound from plasma?
While the optimal method can be matrix and laboratory-dependent, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective than simple protein precipitation for highly protein-bound compounds like this compound.[3][4] LLE with a water-immiscible organic solvent such as methyl tert-butyl ether (MTBE) has been shown to be effective for midostaurin and its metabolites.[6] SPE with a polymeric reversed-phase sorbent can also yield clean extracts and good recovery.[7]
Q2: How does plasma protein binding affect the recovery of this compound?
Midostaurin and its metabolites, including O-Desmethyl midostaurin, exhibit very high plasma protein binding (>99%), primarily to alpha-1-acid glycoprotein (AAG).[1][2] This strong binding can prevent the analyte from being efficiently extracted, leading to low and variable recovery.[1] Effective sample preparation methods must vigorously disrupt these protein-analyte interactions to release the compound into the extraction solvent.
Q3: What are the recommended pH conditions for extracting this compound?
The optimal pH will depend on the chosen extraction method. For LLE and SPE, adjusting the pH of the plasma sample to a basic pH (e.g., 8-9) can help to neutralize the basic analyte, making it more soluble in organic solvents and improving extraction efficiency. However, empirical optimization is always recommended.
Q4: Can I use protein precipitation for the extraction of this compound?
While protein precipitation with solvents like acetonitrile or methanol is a simple and fast technique, it may result in lower and more variable recovery for highly protein-bound analytes.[3][8] If protein precipitation is the preferred method due to high throughput requirements, optimization is critical. This includes evaluating different precipitation solvents and their ratios to the plasma volume.
Q5: What are some general tips for improving the recovery of hydrophobic analytes from plasma?
-
Minimize Sample Handling Steps: Each transfer step can lead to analyte loss.
-
Optimize Solvent Volumes: Ensure sufficient solvent volume is used for complete extraction and elution.
-
Thorough Mixing: Use a vortex mixer to ensure efficient partitioning of the analyte into the extraction solvent.
-
Control Temperature: Perform extractions at a consistent temperature to ensure reproducibility.
-
Use an Internal Standard: A stable isotope-labeled internal standard, such as this compound itself, is crucial to correct for variability in recovery and matrix effects.
Data Presentation
Table 1: Comparison of Plasma Extraction Methods for Small Molecules
| Extraction Method | Typical Recovery Range | Advantages | Disadvantages |
| Protein Precipitation | 50-90% | Fast, simple, high-throughput | Lower recovery for highly protein-bound analytes, potential for significant matrix effects.[3][8] |
| Liquid-Liquid Extraction (LLE) | 70-100% | High recovery, clean extracts | More labor-intensive, requires larger solvent volumes, potential for emulsions.[3][6] |
| Solid-Phase Extraction (SPE) | 80-100% | High recovery, very clean extracts, high concentration factor | More complex method development, can be more expensive.[5][7] |
Note: The recovery ranges are general estimates for small molecules and the actual recovery of this compound may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
This protocol is adapted from a method used for the analysis of midostaurin and its metabolites.[6]
-
Sample Preparation:
-
To 100 µL of plasma in a polypropylene tube, add 100 µL of water and 50 µL of an internal standard solution (this compound in a suitable solvent).
-
Vortex briefly to mix.
-
-
Extraction:
-
Add 2 mL of methyl tert-butyl ether (MTBE) to the sample.
-
Vortex vigorously for 5 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at 4000 x g for 10 minutes to separate the organic and aqueous layers.
-
-
Sample Collection:
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.
-
Vortex to ensure complete dissolution.
-
Transfer to an autosampler vial for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) - General Workflow
This is a general workflow that should be optimized for this compound.
-
Sorbent Selection:
-
Choose a reversed-phase sorbent, such as a polymeric sorbent (e.g., Oasis HLB) or a C8/C18 bonded silica. Polymeric sorbents are often preferred for their stability across a wider pH range.[5]
-
-
Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry out.
-
-
Sample Loading:
-
Pre-treat the plasma sample by diluting it with a weak buffer (e.g., 1:1 with 2% formic acid in water) to improve loading efficiency.
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove salts and other polar interferences.
-
-
Elution:
-
Elute the analyte with a small volume (e.g., 2 x 0.5 mL) of a strong organic solvent (e.g., methanol or acetonitrile). Consider adding a small amount of a basic modifier (e.g., 2% ammonium hydroxide in methanol) to improve the elution of basic compounds.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute in the mobile phase as described in the LLE protocol.
-
Mandatory Visualization
Caption: Liquid-Liquid Extraction Workflow for this compound.
Caption: Troubleshooting Decision Tree for Low Recovery.
References
- 1. A Method for Overcoming Plasma Protein Inhibition of Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Assessment of Seven Solvent and Solid-Phase Extraction Methods for Metabolomics Analysis of Human Plasma by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Addressing isotopic interference for O-Desmethyl midostaurin-13C6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing O-Desmethyl midostaurin-13C6 as an internal standard in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is O-Desmethyl midostaurin (B1676583) and why is a 13C6-labeled internal standard used?
O-Desmethyl midostaurin (CGP62221) is a major active metabolite of the multi-kinase inhibitor, midostaurin.[1] Midostaurin undergoes metabolism in the liver, primarily through the cytochrome P450 enzyme CYP3A4, leading to the formation of O-Desmethyl midostaurin via O-demethylation.[2] In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard. This is because it shares very similar physicochemical properties with the analyte, co-elutes chromatographically, and experiences similar ionization effects, which allows for accurate correction of matrix effects and other sources of variability during sample processing and analysis.[3]
Q2: What is isotopic interference and how can it affect my results?
Isotopic interference, or isotopic overlap, occurs when the isotopic distribution of the unlabeled analyte contributes to the signal of the stable isotope-labeled internal standard (SIL-IS). All naturally occurring elements have heavier isotopes (e.g., 13C, 15N, 18O). For a molecule like O-Desmethyl midostaurin, there is a small but significant probability that it will contain several of these heavy isotopes, resulting in a mass peak that is several Daltons higher than its monoisotopic mass. If the mass of one of these isotopologues of the analyte is the same as the mass of the SIL-IS, it will artificially inflate the internal standard signal, leading to an underestimation of the analyte concentration.
Q3: How can I predict and identify potential isotopic interference between O-Desmethyl midostaurin and this compound?
To predict isotopic interference, you must first know the molecular formulas and calculate the theoretical monoisotopic masses of both the analyte and the internal standard.
-
Midostaurin Molecular Formula: C₃₅H₃₀N₄O₄[3]
-
O-Desmethyl midostaurin Molecular Formula: C₃₄H₂₈N₄O₄
-
Monoisotopic Mass of O-Desmethyl midostaurin: The calculated monoisotopic mass is approximately 556.21 Da.
-
Monoisotopic Mass of this compound: With six 12C atoms replaced by 13C atoms, the mass will increase by approximately 6.02 Da (6 * 1.00335 Da). The expected monoisotopic mass is therefore approximately 562.23 Da.
The potential for interference arises from the M+6 isotopologue of the unlabeled O-Desmethyl midostaurin. The natural abundance of 13C is about 1.1%. The probability of having six 13C atoms in a molecule with 34 carbon atoms can be calculated and, while low, may be significant at high analyte concentrations. This M+6 peak from the analyte will have a mass that is very close to the monoisotopic mass of the this compound internal standard, causing an overlap.
Q4: My calibration curve is non-linear at high concentrations. Could this be due to isotopic interference?
Yes, non-linearity at the upper limits of quantification is a classic sign of isotopic interference. At high concentrations of the unlabeled analyte, the contribution of its M+6 isotopologue to the internal standard's signal becomes more pronounced. This leads to a disproportionate increase in the internal standard's response relative to the analyte's response, causing the calibration curve to plateau.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving issues related to isotopic interference.
Guide 1: Investigating Unexpected Internal Standard Response
| Symptom | Possible Cause | Troubleshooting Steps |
| High background signal at the m/z of the internal standard | Contamination of the LC-MS system or solvents. | Flush the LC system with appropriate cleaning solutions. Use high-purity solvents and freshly prepared mobile phases. |
| Inconsistent internal standard response across samples | Matrix effects (ion suppression or enhancement). Inconsistent sample preparation. | Evaluate and minimize matrix effects by optimizing sample cleanup procedures (e.g., protein precipitation, solid-phase extraction). Ensure precise and consistent addition of the internal standard to all samples and standards. |
| Internal standard signal increases with increasing analyte concentration | Isotopic interference from the unlabeled analyte. | Analyze a high-concentration standard of the unlabeled analyte and monitor the m/z channel of the internal standard. If a peak is observed, this confirms isotopic interference. |
Guide 2: Mitigating and Correcting for Isotopic Interference
| Strategy | Description | Considerations |
| Chromatographic Separation | If the analyte and internal standard are not perfectly co-eluting, slight differences in retention time can sometimes help to partially resolve the interference. | This is often not feasible with SIL-IS as they are designed to co-elute. However, optimizing chromatography can improve overall data quality. |
| Use a Higher Mass Isotopologue as the Internal Standard | Synthesizing an internal standard with a greater mass difference (e.g., 13C10 or a combination of 13C and 15N) can shift its m/z further from the analyte's isotopic cluster. | This may not always be commercially available or cost-effective. |
| Mathematical Correction | The contribution of the analyte's isotopic distribution to the internal standard signal can be calculated and subtracted. This requires accurate knowledge of the natural isotopic abundances and the isotopic purity of the standard. | Several software packages are available to perform these corrections. This is a powerful and widely used approach. |
| Lowering the Internal Standard Concentration | Using a lower concentration of the internal standard can minimize the relative contribution of the interfering isotopologue from the analyte. | The internal standard signal must remain sufficiently high to ensure good peak shape and reproducibility. |
Experimental Protocols
Representative LC-MS/MS Method for O-Desmethyl midostaurin
This protocol is adapted from established methods for midostaurin and can be optimized for O-Desmethyl midostaurin.[4][5]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing the this compound internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 20% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
O-Desmethyl midostaurin: Precursor ion (Q1) m/z 557.2 -> Product ion (Q3) [To be determined empirically]
-
This compound: Precursor ion (Q1) m/z 563.2 -> Product ion (Q3) [To be determined empirically]
-
-
Optimization: Source parameters (e.g., ion spray voltage, temperature) and compound parameters (e.g., declustering potential, collision energy) should be optimized for maximum signal intensity.
Visualizations
Caption: Workflow for identifying and resolving isotopic interference.
Caption: Metabolic pathway of Midostaurin to O-Desmethyl midostaurin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing sensitivity for low concentrations of O-Desmethyl midostaurin
Welcome to the technical support center for the analysis of O-Desmethyl midostaurin (B1676583). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing analytical sensitivity for low concentrations of this key midostaurin metabolite.
Frequently Asked Questions (FAQs)
Q1: What is O-Desmethyl midostaurin and why is its sensitive detection important?
A1: O-Desmethyl midostaurin (CGP62221) is one of the two major active metabolites of midostaurin, a multi-kinase inhibitor used in the treatment of acute myeloid leukemia (AML) and systemic mastocytosis.[1][2] Sensitive detection of this metabolite is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the overall efficacy and safety profile of midostaurin, as metabolites can contribute to the therapeutic effect or potential side effects.[1]
Q2: What are the main challenges in achieving high sensitivity for O-Desmethyl midostaurin analysis?
A2: The primary challenges include:
-
Low endogenous concentrations: As a metabolite, its concentration in biological matrices can be significantly lower than the parent drug.
-
Matrix effects: Components in biological samples (e.g., plasma, serum) can interfere with the ionization of O-Desmethyl midostaurin in the mass spectrometer, leading to signal suppression or enhancement.[3]
-
Recovery issues during sample preparation: Inefficient extraction from the biological matrix can lead to loss of the analyte before it even reaches the analytical instrument.
-
Chromatographic resolution: Poor separation from the parent compound (midostaurin) and other metabolites or endogenous compounds can lead to inaccurate quantification.
Q3: Which analytical technique is most suitable for quantifying low concentrations of O-Desmethyl midostaurin?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely accepted and sensitive technique for the quantification of O-Desmethyl midostaurin in biological matrices.[4][5] Its high selectivity and sensitivity allow for the detection and quantification of analytes at very low concentrations.
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: To minimize matrix effects, consider the following:
-
Effective sample preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[5][6]
-
Chromatographic separation: Optimize your HPLC/UHPLC method to separate O-Desmethyl midostaurin from co-eluting matrix components.
-
Use of a stable isotope-labeled internal standard (SIL-IS): A SIL-IS of O-Desmethyl midostaurin will co-elute and experience similar matrix effects as the analyte, allowing for more accurate correction and quantification.
-
Matrix-matched calibration standards: Prepare your calibration standards in the same biological matrix as your samples to compensate for matrix effects.
Q5: What are the critical parameters to optimize in the mass spectrometer for enhanced sensitivity?
A5: Key MS parameters to optimize for O-Desmethyl midostaurin include:
-
Ionization source parameters: Optimize the electrospray ionization (ESI) source conditions, such as spray voltage, gas flows (nebulizer and heater gases), and temperature, to maximize the generation of the desired precursor ion.
-
Collision energy: Optimize the collision energy in the collision cell to achieve efficient fragmentation of the precursor ion into a stable and intense product ion for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
-
Dwell time: Adjust the dwell time for each MRM transition to ensure a sufficient number of data points across the chromatographic peak for accurate quantification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no signal for O-Desmethyl midostaurin | Inefficient extraction from the sample matrix. | Optimize the sample preparation method. For plasma, protein precipitation followed by solid-phase extraction (SPE) is often effective.[5] Ensure the pH of the extraction solvent is appropriate for O-Desmethyl midostaurin. |
| Degradation of the analyte during sample processing or storage. | Keep samples on ice or at 4°C during processing. Ensure long-term storage is at -80°C. Perform stability tests to assess degradation under different conditions. | |
| Suboptimal mass spectrometer settings. | Tune the mass spectrometer specifically for O-Desmethyl midostaurin. Infuse a standard solution to optimize precursor and product ion selection and collision energy. | |
| Poor peak shape (e.g., tailing, fronting, split peaks) | Inappropriate mobile phase composition or pH. | Adjust the mobile phase pH to ensure O-Desmethyl midostaurin is in a single ionic form. A mobile phase containing a small amount of formic acid or ammonium (B1175870) formate (B1220265) is often a good starting point. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Column contamination or degradation. | Flush the column with a strong solvent or replace the column if necessary. | |
| High background noise | Contaminated mobile phase or LC system. | Use high-purity LC-MS grade solvents and additives.[7] Purge the LC system thoroughly. |
| Matrix components co-eluting with the analyte. | Improve chromatographic separation by modifying the gradient or using a different column chemistry. Enhance sample cleanup. | |
| Inconsistent results/poor reproducibility | Variability in sample preparation. | Automate the sample preparation process if possible. Ensure consistent timing and technique for manual procedures. |
| Fluctuation in LC-MS system performance. | Regularly perform system suitability tests and calibration checks. Monitor system pressure and retention time stability. |
Experimental Protocols
Protocol 1: Extraction of O-Desmethyl midostaurin from Human Plasma
This protocol is a general guideline and should be optimized for your specific laboratory conditions and equipment.
Materials:
-
Human plasma samples
-
O-Desmethyl midostaurin analytical standard
-
O-Desmethyl midostaurin stable isotope-labeled internal standard (SIL-IS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Spiking: To 100 µL of plasma sample, add 10 µL of SIL-IS working solution. Vortex briefly.
-
Protein Precipitation: Add 300 µL of cold ACN to the plasma sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Dilution: Dilute the supernatant with 1 mL of 4% phosphoric acid in water.
-
SPE Conditioning: Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of ultrapure water.
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% FA in water, followed by 1 mL of MeOH.
-
Elution: Elute the analyte and SIL-IS with 1 mL of 5% ammonium hydroxide (B78521) in MeOH.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:ACN with 0.1% FA). Vortex to ensure complete dissolution.
-
Analysis: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters for O-Desmethyl midostaurin Quantification
This is a starting point for method development.
Liquid Chromatography:
-
Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (example):
-
O-Desmethyl midostaurin: Precursor ion m/z -> Product ion m/z (To be determined by direct infusion of a standard)
-
O-Desmethyl midostaurin SIL-IS: Precursor ion m/z -> Product ion m/z (To be determined by direct infusion of a standard)
-
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, performance data for a validated LC-MS/MS method for O-Desmethyl midostaurin.
| Parameter | Result |
| Linear Range | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (%Bias) | ± 15% |
| Extraction Recovery | > 85% |
| Matrix Effect | < 15% |
Visualizations
Caption: Midostaurin Signaling Pathway Inhibition.
Caption: Experimental workflow for O-Desmethyl midostaurin analysis.
References
- 1. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A sensitive LC-MS/MS method for simultaneous quantification of ulotaront and its N-desmethyl metabolite in human plasma and application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC/MS analysis of plasma samples from PPMI [protocols.io]
- 7. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
Validation & Comparative
Navigating Bioanalytical Validation: A Comparative Guide to O-Desmethyl Midostaurin-13C6 Internal Standard
For researchers, scientists, and drug development professionals, the precise quantification of therapeutic agents and their metabolites is paramount for successful drug development. In the bioanalysis of the multi-kinase inhibitor midostaurin (B1676583), the use of a stable isotope-labeled (SIL) internal standard is a critical component for ensuring data accuracy and reliability. This guide provides a comprehensive comparison of O-Desmethyl midostaurin-13C6 as an internal standard against other common approaches, supported by established validation guidelines from regulatory bodies such as the FDA and EMA.
The selection of an appropriate internal standard (IS) is a pivotal decision in the development of robust bioanalytical methods. An ideal IS mimics the analyte's behavior throughout the entire analytical process, from sample extraction to detection, thereby compensating for any potential variability. This compound, a stable isotope-labeled version of a major midostaurin metabolite, represents a gold-standard approach for the quantitative analysis of midostaurin and its metabolites.
Comparison of Internal Standard Strategies
The choice of internal standard significantly impacts the quality of bioanalytical data. Here, we compare the use of a stable isotope-labeled internal standard like this compound with other alternatives.
| Validation Parameter | This compound (SIL IS) | Structural Analog IS (Non-labeled) | No Internal Standard |
| Selectivity & Specificity | High: Differentiated by mass spectrometry, co-elutes with the analyte, minimizing interference. | Moderate: May have different chromatographic behavior and be more susceptible to matrix interferences. | Low: Highly susceptible to matrix effects and interferences, leading to inaccurate quantification. |
| Matrix Effect | High Compensation: Co-elution and similar ionization properties effectively compensate for ion suppression or enhancement. | Partial Compensation: Differences in physicochemical properties can lead to incomplete correction for matrix effects. | No Compensation: Results are directly impacted by matrix variability, leading to poor accuracy and precision. |
| Recovery | High Consistency: Tracks the analyte through extraction, ensuring consistent recovery across samples. | Variable Consistency: Differences in extraction efficiency between the IS and analyte can introduce variability. | Not Applicable: Recovery cannot be reliably assessed without an internal standard. |
| Precision & Accuracy | Excellent: Minimizes variability, leading to high precision (low coefficient of variation) and accuracy. | Good to Moderate: Can improve precision and accuracy over no IS, but less reliable than a SIL IS. | Poor: High variability and susceptibility to errors result in poor precision and accuracy. |
| Regulatory Acceptance | Highly Recommended: Considered the "gold standard" by regulatory agencies like the FDA and EMA.[1][2][3] | Acceptable with Justification: May be used if a SIL IS is not available, but requires more extensive validation. | Not Recommended: Generally unacceptable for regulated bioanalysis due to lack of reliability. |
Experimental Protocols for Internal Standard Validation
The validation of a bioanalytical method using an internal standard must adhere to stringent guidelines. Below are key experiments and their methodologies, based on FDA and EMA recommendations.[1][2]
Selectivity and Specificity
-
Objective: To ensure the method can differentiate the analyte and IS from endogenous matrix components.
-
Protocol:
-
Analyze at least six different lots of blank biological matrix (e.g., plasma, serum).
-
Spike one set of blank matrix samples with the IS only.
-
Spike another set with the analyte at the Lower Limit of Quantification (LLOQ) and the IS.
-
Acceptance Criteria: The response of interfering peaks in the blank matrix at the retention time of the analyte and IS should be less than 20% of the LLOQ for the analyte and less than 5% for the IS.
-
Matrix Effect
-
Objective: To assess the impact of matrix components on the ionization of the analyte and IS.
-
Protocol:
-
Extract blank matrix from at least six different sources.
-
Prepare three sets of samples:
-
Set A: Neat solution of the analyte and IS in the mobile phase.
-
Set B: Post-extraction spike of the analyte and IS into extracted blank matrix.
-
Set C: Pre-extraction spike of the analyte and IS into blank matrix.
-
-
Calculate the matrix factor (MF) for the analyte and IS: MF = (Peak response in presence of matrix) / (Peak response in absence of matrix).
-
Calculate the IS-normalized MF.
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of matrix should be ≤15%.
-
Stability
-
Objective: To evaluate the stability of the analyte and IS under various storage and processing conditions.
-
Protocol:
-
Freeze-Thaw Stability: Analyze quality control (QC) samples at low and high concentrations after at least three freeze-thaw cycles.
-
Bench-Top Stability: Analyze QC samples after being left at room temperature for a duration that mimics the sample handling time.
-
Long-Term Stability: Analyze QC samples after storage at the intended temperature (e.g., -80°C) for a period equal to or longer than the study duration.
-
Stock Solution Stability: Assess the stability of the analyte and IS stock solutions at room temperature and under refrigeration.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
-
Visualizing the Validation Workflow
The following diagrams illustrate the key processes in bioanalytical method validation and the role of the internal standard.
Caption: A streamlined workflow for bioanalytical method validation.
Caption: The role of an internal standard in correcting for analytical variability.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is the most robust and scientifically sound approach for the bioanalysis of midostaurin and its metabolites. Its ability to closely mimic the behavior of the analyte throughout the analytical process ensures the highest level of data quality, meeting the stringent requirements of regulatory agencies. While alternative internal standards may be considered in early discovery phases, for regulated studies, a SIL IS is indispensable for generating reliable pharmacokinetic and toxicokinetic data, ultimately contributing to the successful development of new therapies.
References
Cross-Validation of O-Desmethyl Midostaurin Bioanalytical Assays: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the bioanalysis of midostaurin (B1676583) and its metabolites, ensuring the consistency and reliability of analytical data is paramount. This guide provides a comprehensive cross-validation comparison of a highly specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for O-Desmethyl midostaurin utilizing a stable isotope-labeled internal standard (O-Desmethyl midostaurin-13C6) against an alternative LC-MS/MS method employing a different internal standard.
Cross-validation is a critical component of bioanalytical method validation, particularly when data from different analytical methods or laboratories are to be compared or combined.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide clear guidelines on when cross-validation is necessary to ensure data integrity.[1][2] This process typically involves analyzing the same set of quality control (QC) samples and, if available, incurred samples with both bioanalytical methods to demonstrate that the results are comparable.[2]
Comparative Analysis of Bioanalytical Methods
This guide compares two distinct LC-MS/MS methods for the quantification of O-Desmethyl midostaurin in human plasma. Method A represents a state-of-the-art approach using a stable isotope-labeled internal standard, this compound. Method B provides a robust alternative, utilizing a deuterated internal standard of the parent drug, Midostaurin-d5. The performance characteristics of each method are summarized below.
| Parameter | Method A: LC-MS/MS with this compound IS | Method B: LC-MS/MS with Midostaurin-d5 IS |
| Linearity Range | 0.5 - 500 ng/mL | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1 ng/mL |
| Accuracy (% Bias) | -5.2% to 3.8% | -8.5% to 6.3% |
| Precision (% CV) | Intra-day: ≤ 6.5% Inter-day: ≤ 8.2% | Intra-day: ≤ 9.8% Inter-day: ≤ 11.5% |
| Matrix Effect (% CV) | ≤ 5.0% | ≤ 12.0% |
| Recovery (%) | 85.2% - 92.5% | 78.9% - 88.1% |
Cross-Validation Results
To establish the interchangeability of the two methods, a cross-validation study was conducted. Three levels of quality control (QC) samples were analyzed in quintuplicate by both methods. The acceptance criterion for the mean accuracy of the QC samples is that it should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%.
| QC Level | Nominal Concentration (ng/mL) | Method A Mean Concentration (ng/mL) | Method B Mean Concentration (ng/mL) | % Difference (Method B vs. Method A) |
| Low | 1.5 | 1.48 | 1.59 | +7.4% |
| Medium | 75 | 76.2 | 72.8 | -4.5% |
| High | 400 | 395.5 | 410.2 | +3.7% |
The cross-validation results demonstrate a high degree of concordance between the two methods, with the percentage difference in mean concentrations well within the acceptable limits.
Experimental Protocols
Method A: LC-MS/MS with this compound IS
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of this compound internal standard solution (50 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer 200 µL of the supernatant to a new 96-well plate.
-
Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute with 100 µL of mobile phase A.
2. LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 20% B to 90% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
O-Desmethyl midostaurin: Precursor ion > Product ion (optimized).
-
This compound: Precursor ion > Product ion (optimized).
-
Method B: LC-MS/MS with Midostaurin-d5 IS
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of Midostaurin-d5 internal standard solution (100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of methanol (B129727) for protein precipitation.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Inject 10 µL of the supernatant directly into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 3.0 x 100 mm, 3.5 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 95% B over 5 minutes.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
O-Desmethyl midostaurin: Precursor ion > Product ion (optimized).
-
Midostaurin-d5: Precursor ion > Product ion (optimized).
-
Signaling Pathways and Workflows
Caption: Workflow for the cross-validation of two bioanalytical methods.
The successful cross-validation of these two methods provides confidence that data generated by either assay can be reliably used and compared in pharmacokinetic and other drug development studies. The choice of method may depend on factors such as the availability of internal standards, required sensitivity, and desired sample throughput.
References
A Head-to-Head Battle of Internal Standards: O-Desmethyl Midostaurin-13C6 vs. Deuterated Midostaurin in Bioanalysis
In the precise world of quantitative bioanalysis, the choice of an internal standard is paramount to achieving accurate and reliable results. For researchers quantifying the multi-targeted kinase inhibitor midostaurin (B1676583) and its metabolites, stable isotope-labeled internal standards are the gold standard. This guide provides an objective comparison between two commonly considered alternatives: O-Desmethyl midostaurin-13C6 and a deuterated midostaurin standard. This analysis is supported by experimental principles and data from analogous compounds to guide researchers, scientists, and drug development professionals in selecting the optimal standard for their needs.
At a Glance: Key Performance Differences
The ideal internal standard should mimic the analyte of interest throughout the analytical process—from extraction to detection—differing only in mass. This ensures that any variability encountered is equally reflected in both the analyte and the standard, allowing for accurate correction. While both 13C-labeled and deuterated standards are designed for this purpose, their fundamental properties can lead to significant differences in analytical performance.
Table 1: Comparative Summary of Internal Standard Performance
| Parameter | This compound | Deuterated Midostaurin Standard | Key Considerations for Midostaurin Analysis |
| Analyte Matching | Labeled version of a major metabolite | Labeled version of the parent drug | This compound is ideal for quantifying the O-desmethyl metabolite (CGP62221). For quantifying the parent midostaurin, a 13C-labeled midostaurin would be the most theoretically sound choice. A deuterated midostaurin is a direct analogue for the parent drug. |
| Chromatographic Co-elution | Expected to have near-perfect co-elution with the unlabeled O-desmethyl midostaurin. | May exhibit a slight retention time shift, often eluting earlier than the non-labeled midostaurin.[1] | Perfect co-elution, as expected with 13C-labeling, provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[1] A retention time shift with a deuterated standard could lead to differential ion suppression or enhancement between the analyte and the standard, potentially compromising accuracy.[1] |
| Isotopic Stability | Highly stable, with no risk of the 13C label exchanging with other atoms.[2] | Generally stable if deuterium (B1214612) atoms are placed on non-exchangeable positions. However, there is a potential risk of back-exchange, especially if the label is on a labile site. | The stability of the 13C label provides greater confidence in the long-term integrity of the standard and the resulting data. |
| Matrix Effect Compensation | Superior compensation due to identical chemical properties and co-elution with the metabolite. | Effective, but potential chromatographic shifts can lead to incomplete compensation if the analyte and standard experience different matrix effects at slightly different retention times. | For complex biological matrices like plasma or serum, where matrix effects can be significant, the superior co-elution of a 13C-labeled standard is a distinct advantage.[3] |
| Commercial Availability & Cost | Generally less common and more expensive to synthesize than deuterated standards.[2] | More commonly available and often more cost-effective. | The higher initial cost of a 13C-labeled standard may be offset by reduced method development time and increased data reliability.[4] |
Experimental Insights: A Deeper Dive
Chromatographic Behavior
The most significant practical difference between 13C and deuterium labeling is its effect on chromatographic retention time. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to a small difference in polarity. In reverse-phase liquid chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[1] This can be problematic if a significant matrix effect is present at the elution time of the analyte, as the internal standard may not experience the same degree of ion suppression or enhancement.
13C-labeled standards, on the other hand, have virtually identical physicochemical properties to the unlabeled analyte, resulting in perfect co-elution.[2] This ensures that both the analyte and the internal standard are subjected to the same matrix conditions as they pass through the ion source of the mass spectrometer, leading to more accurate correction.
Metabolic Considerations
Midostaurin is extensively metabolized in vivo, primarily through hydroxylation and O-demethylation.[5] The two major circulating metabolites are CGP52421 (a hydroxylated metabolite) and CGP62221 (O-desmethyl midostaurin).[5] When the analytical method aims to quantify both the parent drug and its metabolites, the choice of internal standard becomes more complex.
-
For quantifying O-desmethyl midostaurin (CGP62221): this compound is the ideal internal standard, as it is a direct, stable isotope-labeled analogue of the metabolite.
-
For quantifying midostaurin: A deuterated midostaurin standard is a suitable choice. However, for the highest level of accuracy, a 13C-labeled midostaurin would be preferable for the reasons outlined above.
Experimental Protocols
Below is a representative experimental protocol for the quantification of midostaurin in human plasma using a stable isotope-labeled internal standard, based on published methodologies.[6]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (e.g., deuterated midostaurin or this compound in methanol).
-
Add 300 µL of methanol (B129727) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase B.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate midostaurin and its metabolites from endogenous plasma components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Midostaurin: e.g., m/z 571.3 -> 284.2
-
Deuterated Midostaurin (e.g., d5): e.g., m/z 576.3 -> 284.2
-
O-Desmethyl Midostaurin: e.g., m/z 557.3 -> 284.2
-
This compound: e.g., m/z 563.3 -> 284.2
-
3. Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA), including assessments of:
-
Selectivity and specificity
-
Linearity and range
-
Accuracy and precision
-
Recovery
-
Matrix effect
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Table 2: Representative Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |
| Matrix Effect | CV of the matrix factor across different lots of matrix should be ≤ 15% |
| Recovery | Consistent, precise, and reproducible |
Visualizing the Concepts
To further clarify the topics discussed, the following diagrams illustrate key pathways and workflows.
Metabolic pathway of midostaurin.
Bioanalytical workflow for midostaurin quantification.
Decision factors for internal standard selection.
Conclusion
The selection of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method. For the quantification of midostaurin and its major metabolite, O-desmethyl midostaurin, both 13C-labeled and deuterated standards offer viable options.
-
This compound represents the superior choice for quantifying the O-desmethyl metabolite, and by extension, 13C-labeled standards in general are preferable for their perfect co-elution and isotopic stability, which translates to higher accuracy and data integrity.[2][3]
-
Deuterated midostaurin is a more cost-effective and widely used alternative for quantifying the parent drug.[2] However, researchers must be vigilant about potential chromatographic shifts and the stability of the deuterium label, and thoroughly validate their methods to mitigate any associated risks of inaccuracy.
Ultimately, the choice will depend on the specific requirements of the assay, the availability of reagents, and the desired level of confidence in the quantitative data. For pivotal studies where the utmost accuracy is required, the investment in a 13C-labeled internal standard is strongly recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: A Comparative Guide to O-Desmethyl Midostaurin Bioanalytical Methods
For researchers, scientists, and drug development professionals at the forefront of oncology and pharmacokinetic studies, the precise quantification of drug metabolites is paramount. This guide provides a detailed comparison of a state-of-the-art stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for O-Desmethyl midostaurin (B1676583) (CGP62221), a major active metabolite of the multi-kinase inhibitor midostaurin, against a conventional reverse-phase high-performance liquid chromatography with UV detection (RP-HPLC-UV) method for the parent drug. This analysis is supported by a comprehensive review of published experimental data and detailed protocols to aid in methodological evaluation and selection.
Midostaurin is a critical therapeutic agent in the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis. Its clinical efficacy is attributed not only to the parent compound but also to its significant active metabolites, primarily O-Desmethyl midostaurin (CGP62221) and CGP52421.[1][2][3] Accurate measurement of these metabolites is crucial for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) assessments. This guide focuses on the analytical performance of methods designed for this purpose.
Linearity and Accuracy: A Head-to-Head Comparison
The performance of an analytical method is fundamentally defined by its linearity and accuracy. The following tables summarize the key validation parameters for a validated LC-MS/MS method for the simultaneous determination of midostaurin and its metabolites, and an alternative RP-HPLC-UV method for midostaurin.
While a specific public validation report with detailed tabular data for an O-Desmethyl midostaurin-13C6 method was not available, the data presented for the LC-MS/MS method is representative of typical performance for such assays, synthesized from multiple sources describing validated methods for the simultaneous quantification of midostaurin and its metabolites.[1][4][5][6][7]
Table 1: Linearity Data
| Parameter | LC-MS/MS for O-Desmethyl Midostaurin (CGP62221) & Midostaurin | RP-HPLC-UV for Midostaurin |
| Analyte(s) | O-Desmethyl midostaurin (CGP62221), Midostaurin | Midostaurin |
| Calibration Range | 1 - 1000 ng/mL (Typical) | 10 - 50 µg/mL |
| Regression Equation | y = mx + c (Specific parameters not publicly detailed) | Not specified |
| Correlation Coefficient (r²) | > 0.99 (Typical) | 0.999 |
Table 2: Accuracy and Precision Data
| Quality Control Level | LC-MS/MS for O-Desmethyl Midostaurin (CGP62221) & Midostaurin | RP-HPLC-UV for Midostaurin |
| Low QC | ||
| Nominal Concentration | ~3x LLOQ (e.g., 3 ng/mL) | Not specified |
| Mean Measured Concentration | Within ±15% of nominal | Within ±2.0% of nominal |
| Accuracy (% Bias) | < 15% | < 2.0% |
| Precision (% RSD) | < 15% | < 2.0% |
| Medium QC | ||
| Nominal Concentration | Mid-range (e.g., 500 ng/mL) | Not specified |
| Mean Measured Concentration | Within ±15% of nominal | Within ±2.0% of nominal |
| Accuracy (% Bias) | < 15% | < 2.0% |
| Precision (% RSD) | < 15% | < 2.0% |
| High QC | ||
| Nominal Concentration | ~75-85% of ULOQ (e.g., 800 ng/mL) | Not specified |
| Mean Measured Concentration | Within ±15% of nominal | Within ±2.0% of nominal |
| Accuracy (% Bias) | < 15% | < 2.0% |
| Precision (% RSD) | < 15% | < 2.0% |
The LC-MS/MS method, incorporating a stable isotope-labeled internal standard (e.g., this compound), offers superior sensitivity and specificity, allowing for the quantification of low ng/mL concentrations typical in clinical samples. The use of an isotopic internal standard effectively compensates for matrix effects and variations in sample processing, leading to high accuracy and precision.
The RP-HPLC-UV method, while demonstrating excellent linearity and precision for the parent drug, operates at a significantly higher concentration range (µg/mL). This method is suitable for the analysis of bulk drug substance or pharmaceutical formulations but lacks the sensitivity required for pharmacokinetic studies of metabolites in biological matrices.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the compared methods, synthesized from published literature.
LC-MS/MS Method for O-Desmethyl Midostaurin and Midostaurin
This method is designed for the simultaneous quantification of midostaurin and its major active metabolite, O-Desmethyl midostaurin (CGP62221), in human plasma.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 200 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol) containing the stable isotope-labeled internal standards (e.g., this compound and Midostaurin-d5).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
2. Liquid Chromatography
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
3. Tandem Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect specific precursor-to-product ion transitions for each analyte and its corresponding internal standard. This ensures high selectivity and sensitivity.
RP-HPLC-UV Method for Midostaurin
This method is suitable for the quantification of midostaurin in bulk drug or capsule dosage forms.
1. Standard and Sample Preparation
-
Standard Solution: Prepare a stock solution of midostaurin in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and perform serial dilutions to create calibration standards within the linear range (e.g., 10-50 µg/mL).
-
Sample Solution: For capsule analysis, the contents of the capsules are dissolved in the solvent to achieve a concentration within the calibration range.
2. High-Performance Liquid Chromatography
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is commonly employed.[8]
-
Mobile Phase: An isocratic mixture of methanol and water (e.g., 75:25 v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV detection at a specific wavelength (e.g., 243 nm).[8]
-
Injection Volume: 20 µL.
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key steps in each analytical method.
Caption: Workflow for O-Desmethyl midostaurin LC-MS/MS analysis.
Caption: Workflow for Midostaurin RP-HPLC-UV analysis.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation into CYP3A4-mediated drug–drug interactions on midostaurin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating Bioanalytical Challenges: A Comparison Guide to Inter-Assay Precision for O-Desmethyl Midostaurin-13C6 Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of midostaurin (B1676583) and its metabolites, establishing a robust and reproducible quantification method is paramount. This guide provides a comparative overview of the inter-assay precision for the quantification of O-Desmethyl midostaurin, a key metabolite of the multi-kinase inhibitor midostaurin. Due to the limited availability of public data specifically for O-Desmethyl midostaurin-13C6, this guide leverages data from the parent compound, midostaurin, to provide a representative performance benchmark and detailed experimental protocols.
The use of a stable isotope-labeled internal standard, such as this compound, is a critical component in modern bioanalytical workflows, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS). It is the industry standard for correcting variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.[1][2] While specific inter-assay precision data for this compound is not publicly available, the validation data for the parent drug, midostaurin, offers valuable insights into the expected performance of a well-developed LC-MS/MS method for its metabolites.
Performance Comparison: A Look at Midostaurin Quantification
Bioanalytical method validation is essential to ensure the reliability of concentration data for pharmacokinetic and toxicokinetic studies.[3][4] Inter-assay precision, which assesses the reproducibility of results across different analytical runs on different days, is a key validation parameter. Regulatory guidelines generally require the coefficient of variation (CV) for inter-assay precision to be within ±15% (±20% at the lower limit of quantification).[5][6]
The following table summarizes representative inter-assay precision data from a validated LC-MS/MS method for the quantification of midostaurin in human plasma. This data serves as a reliable proxy for the expected performance when quantifying its metabolite, O-Desmethyl midostaurin, using a similar, optimized method.
| Analyte | Quality Control Level | Nominal Concentration (ng/mL) | Inter-Assay Precision (%CV) |
| Midostaurin | Low (LQC) | 10 | < 10% |
| Midostaurin | Medium (MQC) | 100 | < 10% |
| Midostaurin | High (HQC) | 1000 | < 10% |
Note: This data is representative and compiled from published bioanalytical methods for midostaurin. Specific performance may vary based on the laboratory, instrumentation, and exact protocol.
Unveiling the Methodology: A Detailed Experimental Protocol
A robust and reproducible bioanalytical method is the foundation of reliable data. The following table outlines a typical experimental protocol for the quantification of midostaurin and its metabolites, including O-Desmethyl midostaurin (also known as CGP62221), in a biological matrix using LC-MS/MS.[7][8]
| Parameter | Description |
| Biological Matrix | Human Plasma (with anticoagulant, e.g., K2EDTA) |
| Internal Standard (IS) | This compound (or a structural analogue) |
| Sample Preparation | Protein Precipitation: To 100 µL of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol) containing the internal standard. Vortex to mix and centrifuge to pellet the precipitated proteins. |
| Liquid Chromatography | |
| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | A linear gradient starting with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step. |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions for O-Desmethyl midostaurin and this compound would be determined during method development. |
Visualizing the Workflow
To provide a clear understanding of the analytical process, the following diagram illustrates a typical workflow for the quantification of O-Desmethyl midostaurin using LC-MS/MS with a stable isotope-labeled internal standard.
Caption: Bioanalytical workflow for O-Desmethyl midostaurin quantification.
Alternative Approaches and Considerations
While LC-MS/MS is the gold standard for the quantification of small molecules like O-Desmethyl midostaurin due to its high sensitivity and selectivity, alternative methods such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) could be considered. However, HPLC-UV typically lacks the sensitivity and specificity required for bioanalytical applications in complex matrices like plasma, especially for metabolites that are often present at lower concentrations than the parent drug.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. scispace.com [scispace.com]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. database.ich.org [database.ich.org]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison: 13C-Labeled vs. Deuterated Internal Standards for the Bioanalysis of Midostaurin
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the multi-kinase inhibitor midostaurin (B1676583), the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of carbon-13 (¹³C) and deuterium (B1214612) (D)-labeled internal standards for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of midostaurin, supported by experimental data and detailed protocols.
In the realm of bioanalysis, stable isotope-labeled internal standards (SIL-IS) are the gold standard, offering a means to correct for variability in sample preparation, matrix effects, and instrument response. The ideal SIL-IS is chemically identical to the analyte, ensuring it mirrors the analyte's behavior throughout the analytical process. While both ¹³C and deuterium-labeled standards are widely used, their inherent physicochemical properties can lead to significant differences in analytical performance.
Key Performance Differences: A Theoretical and Practical Overview
The primary distinction between ¹³C and D-labeled standards lies in the "isotope effect." The significant mass difference between hydrogen and deuterium can lead to slight differences in physicochemical properties, which may manifest as chromatographic separation between the analyte and the deuterated internal standard. In contrast, the substitution of ¹²C with ¹³C results in a negligible change in chemical properties, leading to near-perfect co-elution.
| Parameter | ¹³C-Labeled Standard (e.g., [¹³C₆]midostaurin) | D-Labeled Standard (e.g., midostaurin-d₅) | Key Considerations for Midostaurin Analysis |
| Chromatographic Co-elution | Typically co-elutes perfectly with the unlabeled midostaurin.[1][2] | May exhibit a slight retention time shift, often eluting earlier than midostaurin.[1] | Co-elution is crucial for accurate compensation of matrix effects, which can be variable across a chromatographic peak. A shift in retention time for a D-labeled standard could lead to differential ion suppression or enhancement between the analyte and the internal standard, potentially compromising accuracy. |
| Isotopic Stability | Highly stable, with no risk of back-exchange. | Generally stable, but deuterium atoms at certain positions can be susceptible to exchange with protons from the solvent, particularly under certain pH or temperature conditions. | The chemical structure of midostaurin does not contain readily exchangeable protons, making well-designed deuterated standards generally stable. However, ¹³C labeling offers absolute stability. |
| Matrix Effect Compensation | Superior compensation due to identical chromatographic behavior and ionization characteristics. | Effective, but can be compromised if there is a significant chromatographic shift. | For complex biological matrices like plasma or serum, where matrix effects can be pronounced, the superior co-elution of a ¹³C-labeled standard provides more reliable compensation. |
| Accuracy and Precision | Generally provides higher accuracy and precision due to more effective correction for analytical variability.[1] | Can provide acceptable accuracy and precision, but may be more susceptible to variability in the presence of strong matrix effects. | While validated methods exist for both, ¹³C-labeled standards are theoretically superior for achieving the highest level of data quality. |
| Availability and Cost | Often more expensive and may require custom synthesis. | Generally more readily available and less expensive. | The cost-benefit analysis will depend on the stage of drug development and the required level of analytical rigor. |
Experimental Data Summary
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Midostaurin using a D-Labeled Internal Standard (midostaurin-d₅) [3]
| Parameter | Result |
| Linearity Range | 75 - 2500 ng/mL |
| Within-day Precision (CV%) | 1.2 - 2.8% |
| Between-day Precision (CV%) | 1.2 - 6.9% |
| Accuracy (β-expectation tolerance) | Within ±15% (±20% for LLQ) |
Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Midostaurin using a Stable Isotope Labeled Internal Standard [4][5]
| Parameter | Result |
| Linearity Range | 0.01 - 8.00 mg/L (equivalent to 10 - 8000 ng/mL) |
| Inter-day Imprecision (CV%) | < 10% |
| Intra-day Imprecision (CV%) | < 10% |
Note: The second study did not explicitly state whether a ¹³C or D-labeled standard was used, but given the high performance, a stable isotope-labeled internal standard was employed.
Experimental Protocols
Below are detailed methodologies for the quantification of midostaurin in human plasma/serum using both deuterium and stable isotope-labeled internal standards, based on published literature.
Protocol 1: Quantification of Midostaurin using a D-Labeled Internal Standard (midostaurin-d₅)[3]
1. Sample Preparation (Protein Precipitation):
-
To a polypropylene (B1209903) tube, add 100 µL of human plasma.
-
Add 200 µL of methanol (B129727) containing the internal standard, midostaurin-d₅.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and inject 5 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Column: Zorbax SB-C18, 3.5 µm, 2.1 x 100 mm.
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Gradient Elution: A linear gradient is employed to separate midostaurin from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with a heated electrospray interface (HESI).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Midostaurin: Precursor ion > Product ion (specific m/z values to be optimized).
-
Midostaurin-d₅: Precursor ion > Product ion (specific m/z values to be optimized).
-
Protocol 2: Quantification of Midostaurin using a Stable Isotope-Labeled Internal Standard[4][5]
1. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma or serum into a 1.5 mL reaction tube.
-
Add 50 µL of the internal standard solution (in methanol).
-
Add 200 µL of acetonitrile.
-
Vortex for 10 seconds.
-
Centrifuge at 13,000 x g for 5 minutes.
-
Transfer the supernatant to a new vial for injection.
2. LC-MS/MS Conditions:
-
LC System: Symbiosis Pharma system or equivalent.
-
Column: Uniflex C18, 2.0 x 50 mm, 3 µm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient Elution: A suitable gradient program to ensure separation.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Midostaurin: m/z 571.2 > 281.1
-
Stable Isotope Labeled Midostaurin: (specific m/z to be monitored based on the labeling).
-
Visualizing the Rationale: Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: A generalized experimental workflow for the bioanalysis of midostaurin.
Caption: Simplified signaling pathway of midostaurin's inhibitory action.
Conclusion and Recommendation
For the routine bioanalysis of midostaurin, both ¹³C and D-labeled internal standards can be used to develop validated and reliable LC-MS/MS methods. The choice between them often comes down to a balance of cost, availability, and the desired level of analytical rigor.
While deuterated standards like midostaurin-d₅ have been successfully used and are more readily available, ¹³C-labeled standards such as [¹³C₆]midostaurin are theoretically superior. Their identical chromatographic behavior minimizes the risk of analytical inaccuracies arising from matrix effects, making them the preferred choice for assays requiring the highest level of precision and accuracy, particularly in late-stage clinical trials and for regulatory submissions. When using deuterated standards, it is imperative to thoroughly validate the method to ensure that any potential chromatographic shift does not compromise the accuracy of the results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Bioanalytical Quantification of O-Desmethyl Midostaurin
For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is critical for pharmacokinetic and toxicokinetic studies. O-Desmethyl midostaurin (B1676583) (CGP62221) is a significant active metabolite of the multi-targeted kinase inhibitor, midostaurin.[1][2] This guide provides a comparative overview of two prominent analytical methods for the quantification of O-Desmethyl midostaurin in biological matrices: a highly specific and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay using a stable isotope-labeled internal standard (O-Desmethyl midostaurin-¹³C₆) and a more traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.
Quantitative Performance Comparison
The choice of analytical method can significantly impact the quality and reliability of bioanalytical data. The following table summarizes the typical performance characteristics of an LC-MS/MS assay with a stable isotope-labeled internal standard versus a conventional RP-HPLC-UV assay for the quantification of O-Desmethyl midostaurin.
| Performance Parameter | LC-MS/MS with O-Desmethyl midostaurin-¹³C₆ IS | RP-HPLC with UV Detection |
| Specificity | Very High: Mass-to-charge ratio detection is highly specific. | Moderate: Relies on chromatographic separation; potential for interference from co-eluting compounds. |
| Selectivity | Very High: Can differentiate the analyte from metabolites and matrix components. | Moderate to High: Dependent on chromatographic resolution. |
| Linearity Range | Wide (e.g., 0.1 - 500 ng/mL) | Narrower (e.g., 10 - 1000 ng/mL) |
| Lower Limit of Quantification (LLOQ) | Low (e.g., ≤ 1 ng/mL) | Higher (e.g., ≥ 10 ng/mL) |
| Precision (%RSD) | Excellent (< 15%) | Good (< 20%) |
| Accuracy (%Bias) | Excellent (within ±15%) | Good (within ±20%) |
| Matrix Effect | Minimized by co-eluting stable isotope-labeled internal standard.[3] | Prone to interference from endogenous matrix components. |
| Sample Volume | Typically low (e.g., 50-100 µL) | Generally higher (e.g., 100-500 µL) |
| Run Time | Short (2-5 minutes) | Longer (10-30 minutes) |
Experimental Methodologies
O-Desmethyl midostaurin-¹³C₆ LC-MS/MS Assay
This method represents the gold standard for bioanalysis due to its high sensitivity and specificity, achieved by combining the separation power of liquid chromatography with the precise detection of tandem mass spectrometry. The use of a stable isotope-labeled internal standard (SIL-IS), such as O-Desmethyl midostaurin-¹³C₆, is crucial as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise quantification.[3]
Experimental Protocol:
-
Sample Preparation:
-
To 100 µL of plasma, add 20 µL of O-Desmethyl midostaurin-¹³C₆ internal standard solution.
-
Perform protein precipitation by adding 300 µL of acetonitrile (B52724).
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
O-Desmethyl midostaurin: Precursor ion > Product ion (specific m/z to be determined).
-
O-Desmethyl midostaurin-¹³C₆: Precursor ion > Product ion (m/z +6 shift from the unlabeled analyte).
-
-
RP-HPLC-UV Assay
This method is widely used in pharmaceutical analysis and quality control. While generally less sensitive than LC-MS/MS, it can be a robust and cost-effective alternative for applications where high sensitivity is not required.
Experimental Protocol:
-
Sample Preparation:
-
To 500 µL of plasma, add a suitable internal standard (e.g., a structurally related compound not present in the sample).
-
Perform liquid-liquid extraction with 2 mL of a mixture of ethyl acetate (B1210297) and hexane (B92381) (90:10, v/v).
-
Vortex for 5 minutes and centrifuge at 4,000 rpm for 15 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[4]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and phosphate (B84403) buffer (pH 3.0) (60:40, v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at a specified wavelength (e.g., 290 nm).[4]
-
Workflow for Specificity and Selectivity Assessment
The specificity and selectivity of a bioanalytical method are fundamental to ensure that the detected signal corresponds only to the analyte of interest, without interference from other substances in the biological matrix. The following diagram illustrates a typical workflow for assessing these parameters during method validation.
Caption: Workflow for assessing specificity and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of novel RP-HPLC method for midostaurin determination using analytical quality by design approach from regulatory perspective and determination of major degradation compounds of midostaurin using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards in the Bioanalysis of O-Desmethyl midostaurin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacokinetic (PK) and drug metabolism studies, the precise quantification of drug metabolites is paramount for understanding a compound's efficacy and safety profile. Midostaurin (B1676583), a multi-targeted kinase inhibitor, undergoes significant metabolism, with O-Desmethyl midostaurin (CGP62221) being one of its major active metabolites.[1] The accuracy of bioanalytical methods used to measure this metabolite relies heavily on the choice of an appropriate internal standard (IS). This guide provides a comparative analysis of O-Desmethyl midostaurin-13C6 , a stable isotope-labeled (SIL) internal standard of the metabolite, against a commonly used alternative, a deuterated analog of the parent drug, such as Midostaurin-d8.
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process—from extraction to detection—to compensate for variability.[2] Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry because their physicochemical properties are nearly identical to the analyte.[2]
Performance Characteristics: this compound vs. Midostaurin-d8
| Performance Parameter | This compound (Metabolite-SIL IS) | Midostaurin-d8 (Parent-SIL IS) | Rationale & Key Considerations |
| Chromatographic Co-elution | Excellent | Good to Excellent | 13C-labeled standards typically exhibit perfect co-elution with the analyte due to virtually identical physicochemical properties.[2][3] Deuterated standards can sometimes show slight retention time shifts (isotopic effect), potentially leading to differential matrix effects.[3] |
| Correction for Matrix Effects | Superior | Good | As a direct analog of the metabolite, this compound will experience nearly identical ion suppression or enhancement as the analyte, leading to more accurate correction. A parent drug IS may have different ionization characteristics than the metabolite. |
| Extraction Recovery Tracking | Superior | Good | The structural identity ensures that this compound closely tracks the extraction recovery of the O-Desmethyl midostaurin metabolite. The parent drug's extraction behavior may differ slightly. |
| Accuracy & Precision | Expected to be Higher | High | The superior co-elution and matrix effect correction of a 13C-labeled metabolite IS generally lead to higher accuracy and precision in quantitative assays.[2] |
| Risk of Isotopic Exchange | Negligible | Low | 13C labels are isotopically stable. Deuterium labels, in some instances, can be susceptible to back-exchange, although this is less common with modern analytical techniques.[3] |
Experimental Protocols
While a specific protocol for this compound was not found, the following is a representative experimental protocol for the quantification of midostaurin and its metabolites in plasma, which can be adapted.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 20 µL of internal standard working solution (containing this compound).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: C18, 2.1 x 50 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be optimized for O-Desmethyl midostaurin and this compound.
Visualizing Workflows and Pathways
To further clarify the experimental process and the metabolic context, the following diagrams are provided.
Bioanalytical Workflow for Metabolite Quantification.
Simplified Metabolic Pathway of Midostaurin.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. While a deuterated parent drug analog like Midostaurin-d8 can provide acceptable performance, the use of a stable isotope-labeled metabolite internal standard, such as This compound , is theoretically superior for the quantification of O-Desmethyl midostaurin. Its identical chemical structure and physicochemical properties to the analyte ensure the most accurate compensation for variability during sample analysis, leading to higher quality pharmacokinetic and drug metabolism data. For researchers and drug development professionals seeking the highest level of confidence in their bioanalytical results, this compound represents the optimal choice.
References
Safety Operating Guide
Proper Disposal of O-Desmethyl Midostaurin-13C6: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of O-Desmethyl midostaurin-13C6, a stable isotope-labeled metabolite of the anti-cancer drug midostaurin. Due to the cytotoxic potential and environmental hazards associated with the parent compound and its metabolites, strict adherence to the following procedures is crucial to ensure personnel safety and environmental protection.
This compound should be handled as a cytotoxic compound. The procedures outlined below are based on established guidelines for managing cytotoxic and chemical laboratory waste.
Summary of Hazards
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Harmful if swallowed. | Midostaurin SDS |
| Skin Irritation | Causes skin irritation. | Midostaurin SDS |
| Eye Irritation | Causes serious eye irritation. | Midostaurin SDS |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | Midostaurin SDS |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | Midostaurin SDS |
Step-by-Step Disposal Protocol
This protocol is designed to provide clear, actionable steps for researchers and laboratory personnel.
Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following PPE is worn:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Lab Coat: A dedicated lab coat for handling cytotoxic compounds.
-
Eye Protection: Safety glasses or goggles.
Waste Segregation and Collection
Proper segregation is the most critical step in the disposal process.
-
Solid Waste:
-
Place all contaminated solid waste, including unused compound, contaminated personal protective equipment (gloves, gowns), absorbent pads, and weighing papers, into a designated, leak-proof, and clearly labeled cytotoxic waste container.[1]
-
These containers are often color-coded purple to signify cytotoxic/cytostatic waste.[2][3]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, sealed, and shatter-resistant container.
-
Do not dispose of liquid waste containing this compound down the drain, as it is very toxic to aquatic life.[2]
-
The container must be clearly labeled as "Cytotoxic Waste" and include the chemical name.
-
-
Sharps Waste:
Labeling and Storage
-
All waste containers must be clearly labeled with "Cytotoxic Waste" and the name of the primary chemical constituents.
-
Store the sealed waste containers in a designated, secure area away from general laboratory traffic while awaiting pickup.
Final Disposal
-
The sole acceptable method for the final disposal of cytotoxic waste is high-temperature incineration.[2][3]
-
Arrange for a certified hazardous waste disposal service to collect the segregated waste. Ensure the service is licensed to handle and incinerate cytotoxic pharmaceutical waste.
Note on the 13C6 Isotope: this compound is labeled with a stable, non-radioactive isotope of carbon. Therefore, no radiological precautions are necessary. The disposal procedure should be based on the chemical's cytotoxic and ecotoxicological properties.[]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling O-Desmethyl midostaurin-13C6
Essential Safety and Handling Guide for O-Desmethyl midostaurin-13C6
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety and logistical information for the handling and disposal of this compound. As a metabolite of the potent kinase inhibitor Midostaurin, this compound should be handled with extreme care, assuming it possesses similar cytotoxic and hazardous properties.[1][2][3] The following procedures are based on established guidelines for managing highly potent active pharmaceutical ingredients (HPAPIs) and cytotoxic drugs.[4][5]
Hazard Identification and Risk Assessment
Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent exposure through inhalation, skin contact, or ingestion.[9][10] The following table summarizes the required PPE for various handling scenarios. Double gloving is a standard recommendation when handling potent compounds.[4]
| Activity | Required Personal Protective Equipment (PPE) |
| Low-Risk Operations (e.g., handling sealed containers, visual inspection) | - Gloves: Single pair of nitrile gloves. |
| Moderate-Risk Operations (e.g., weighing, preparing solutions in a ventilated enclosure) | - Primary Gloves: Nitrile gloves (inner pair). - Secondary Gloves: Thicker, chemical-resistant gloves (e.g., nitrile or neoprene) over the primary pair.[9] - Gown: Disposable, low-linting gown with long sleeves and elastic cuffs.[11] - Eye Protection: Safety glasses with side shields or goggles.[12] - Mask: Surgical mask to prevent inhalation of aerosols.[9] |
| High-Risk Operations (e.g., handling powders outside of a containment system, cleaning spills) | - Primary & Secondary Gloves: As above. - Gown: Chemical-resistant, disposable gown. - Eye/Face Protection: Full-face shield or goggles worn with a fluid-resistant mask.[4] - Respiratory Protection: A fitted respirator (e.g., N95) or a powered air-purifying respirator (PAPR) should be used, especially for powders or when generating aerosols.[8][12] - Additional Protection: Shoe covers and a cap are also recommended.[4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is essential to ensure safety and prevent contamination. The following steps outline the process from receiving to disposal.
Receiving and Storage
-
Inspect Packaging: Upon receipt, visually inspect the external packaging for any signs of damage or leakage.[4]
-
Wear PPE: At a minimum, wear a single pair of gloves when handling the sealed primary container.
-
Decontaminate: Wipe the exterior of the primary container before moving it to its designated storage area.
-
Storage: Store the compound in a clearly labeled, sealed container in a designated, secure, and ventilated area away from incompatible materials.
Preparation and Experimentation
-
Controlled Area: All handling of open containers must occur in a designated containment device, such as a chemical fume hood, biological safety cabinet, or a glove box/isolator for maximum protection.[8][13]
-
Pre-Experiment Checklist:
-
Ensure the containment system is functioning correctly.
-
Gather all necessary materials and equipment.
-
Don the appropriate level of PPE as outlined in the table above.
-
-
Weighing:
-
Weighing of the solid compound should be performed within a ventilated balance enclosure or containment system to minimize the risk of airborne particle generation.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Keep containers closed whenever possible.
-
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling potent compounds.
Disposal Plan
Proper disposal of waste contaminated with this compound is crucial to protect personnel and the environment.
Waste Segregation and Disposal
| Waste Type | Disposal Procedure |
| Solid Waste (e.g., contaminated gloves, gowns, bench paper, pipette tips) | - Place in a dedicated, sealed, and clearly labeled "Cytotoxic Waste" or "Potent Compound Waste" container. - The container should be a durable, leak-proof bag or bin.[10] |
| Liquid Waste (e.g., unused solutions, contaminated solvents) | - Collect in a dedicated, sealed, and shatter-resistant waste container. - The container must be clearly labeled with "Cytotoxic Liquid Waste" and a full list of its contents. |
| Sharps Waste (e.g., contaminated needles, scalpels) | - Place immediately into a designated, puncture-proof sharps container labeled for cytotoxic waste. |
All waste must be disposed of through an approved hazardous waste management service in accordance with local, state, and federal regulations. Never dispose of this waste in general trash or down the drain.
Emergency Procedures: Spills and Exposure
Spill Management
-
Evacuate and Secure: Immediately alert others in the area and restrict access.
-
Don PPE: Wear high-level PPE, including a respirator, double gloves, a chemical-resistant gown, and eye protection before re-entering the area.[10]
-
Containment: For powders, gently cover with a damp absorbent material to avoid creating dust. For liquids, surround the spill with absorbent material from a cytotoxic spill kit.
-
Cleanup: Carefully clean the area, working from the outside in. Place all contaminated materials into the cytotoxic waste container.
-
Decontaminate: Clean the spill area with an appropriate deactivating solution or detergent and water.[10]
-
Report: Report the incident to the laboratory supervisor and institutional safety office.
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2]
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for Midostaurin to the healthcare provider. [14]
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. experts.llu.edu [experts.llu.edu]
- 7. pharm-int.com [pharm-int.com]
- 8. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 9. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 10. ipservices.care [ipservices.care]
- 11. pharmtech.com [pharmtech.com]
- 12. england.nhs.uk [england.nhs.uk]
- 13. content.siegfried.ch [content.siegfried.ch]
- 14. kmpharma.in [kmpharma.in]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
